molecular formula C29H30N6O2 B8105898 LB-60-OF61

LB-60-OF61

Katalognummer: B8105898
Molekulargewicht: 494.6 g/mol
InChI-Schlüssel: GCWGKOCPENDNLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Its primary research value lies in investigating the oncogenic signaling pathways driven by aberrant FGFR activity, which is implicated in various cancers, including breast, bladder, and endometrial malignancies. The compound exerts its effect by binding to the ATP-binding pocket of FGFR, thereby inhibiting receptor autophosphorylation and downstream signaling through key pathways like MAPK and PI3K/AKT. This targeted inhibition makes it a critical tool for in vitro and in vivo studies aimed at understanding tumor proliferation, angiogenesis, and survival mechanisms. Researchers utilize this compound to explore potential therapeutic strategies for FGFR-driven cancers and to study resistance mechanisms to targeted therapies. It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications in humans.

Eigenschaften

IUPAC Name

4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O2/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWGKOCPENDNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unable to Retrieve Information on LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the mechanism of action, pharmacology, and clinical data related to "LB-60-OF61" has yielded no relevant results. This suggests that "this compound" may be an internal project code, a compound in a very early stage of development that has not yet been publicly disclosed, or potentially an incorrect identifier.

The search across multiple scientific and medical databases for "this compound mechanism of action," "this compound pharmacology," "this compound signaling pathway," and "this compound clinical trials" did not return any specific information regarding a compound or drug with this designation.

Without any foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to:

  • Verify the identifier: Please ensure that "this compound" is the correct and complete designation. There may be a typographical error, or it may be part of a larger, more specific name.

  • Consult internal documentation: If this is a compound from within your organization, please refer to internal research and development documentation.

  • Review conference abstracts and patents: Information on novel compounds may first appear in patent applications or abstracts from scientific conferences before being published in peer-reviewed journals. A targeted search of patent databases and conference proceedings using relevant keywords may be beneficial.

At present, there is no publicly available information to fulfill the request for a technical guide on this compound. Should information become available in the public domain, a detailed analysis can be conducted.

An In-depth Technical Guide to the Discovery and Synthesis of LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of LB-60-OF61, a novel and potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The information presented herein is compiled from the seminal study by Estoppey et al. (2017) titled, "Identification of a novel NAMPT inhibitor by CRISPR/Cas9 chemogenomic profiling in mammalian cells," published in Scientific Reports.

Discovery of this compound: A Chemogenomic Approach

The discovery of this compound was the result of a sophisticated and unbiased chemogenomic profiling strategy utilizing the power of CRISPR/Cas9 technology in mammalian cells. This approach aimed to identify the molecular targets of uncharacterized bioactive compounds.[1] The fundamental principle of this methodology is to identify genes that, when knocked out, confer either hypersensitivity or resistance to a specific compound.

The experimental workflow began with the treatment of a library of human cells, engineered to express Cas9, with a genome-wide sgRNA library. This created a diverse population of cells, each with a specific gene knocked out. This pooled population of knockout cells was then exposed to this compound at various concentrations. By sequencing the sgRNA population before and after treatment, researchers could identify which gene knockouts were enriched or depleted.

A significant finding of this screen was the strong depletion of cells with a knockout of the NAMPT gene upon treatment with this compound. This indicated that the NAMPT protein is the primary target of this compound, as its absence rendered the cells highly sensitive to the compound. Further validation experiments confirmed that this compound is a potent and specific inhibitor of NAMPT.[1]

Synthesis Pathway of this compound

While the primary discovery paper does not provide a detailed, step-by-step synthesis protocol for this compound, its chemical structure is disclosed. The synthesis of such a molecule would typically involve a multi-step organic synthesis approach, likely culminating in the formation of the central heterocyclic core and subsequent functional group manipulations. A plausible, though not explicitly detailed in the source, synthetic approach is outlined below.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Assembly A Precursor A C Intermediate 1 A->C Reaction 1 B Precursor B B->C Reaction 1 D Intermediate 2 C->D Reaction 2 E This compound D->E Final Step

Caption: Conceptual Synthesis Workflow for this compound.

Quantitative Data

The inhibitory activity of this compound against NAMPT was quantified through various in vitro assays. The key quantitative data from the discovery paper are summarized in the table below for easy comparison.

ParameterCell LineValueReference
IC50HCT116~30 nMEstoppey et al., 2017
IC50 Shift with Nicotinic Acid (10 µM)HCT116>150-foldEstoppey et al., 2017

Experimental Protocols

Detailed methodologies for the key experiments that led to the discovery and characterization of this compound are provided below.

CRISPR/Cas9 Chemogenomic Profiling
  • Cell Line Preparation: HCT116 cells were engineered to stably express the Cas9 endonuclease.

  • sgRNA Library Transduction: The Cas9-expressing HCT116 cells were transduced with a genome-wide sgRNA library.

  • Compound Treatment: The transduced cell population was split into three groups: a DMSO control, a low-dose this compound treatment, and a high-dose this compound treatment.

  • Sample Collection: Samples were collected at multiple time points (e.g., day 14, 18, and 21) post-treatment.

  • Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from the collected cells, and the sgRNA cassettes were amplified via PCR and subjected to deep sequencing.

  • Data Analysis: The sequencing reads for each sgRNA were counted and normalized. The fold-change in the abundance of each sgRNA in the treated samples relative to the DMSO control was calculated to identify depleted (sensitive) and enriched (resistant) gene knockouts.

G A Cas9-expressing HCT116 cells B Transduction with genome-wide sgRNA library A->B C Pooled knockout cell population B->C D Treatment with this compound or DMSO C->D E Sample collection at various time points D->E F Genomic DNA extraction and sgRNA sequencing E->F G Identification of depleted/enriched sgRNAs F->G

Caption: CRISPR/Cas9 Chemogenomic Screening Workflow.

Cell Viability Assay
  • Cell Seeding: HCT116 cells were seeded in 384-well plates.

  • Compound Addition: A serial dilution of this compound was added to the wells.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo).

  • Data Analysis: The luminescence signal was normalized to the DMSO-treated control wells, and the IC50 value was calculated by fitting the data to a dose-response curve.

Signaling Pathway

This compound targets NAMPT, a key enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including redox reactions, DNA repair, and the activity of sirtuins. This depletion of NAD+ leads to a cellular energy crisis and ultimately induces cell death, particularly in cancer cells that have a high metabolic demand and are often more reliant on the NAMPT pathway.

G cluster_0 NAMPT-mediated NAD+ Salvage Pathway cluster_1 Inhibition by this compound cluster_2 Downstream Effects A Nicotinamide C Nicotinamide Mononucleotide (NMN) A->C catalyzed by B NAMPT E NAD+ C->E catalyzed by D NMNAT G Decreased NAD+ levels E->G F This compound F->B inhibits H Energy Crisis G->H I Cell Death H->I

Caption: Signaling Pathway of this compound Action.

References

Physical and chemical properties of LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to LB-60-OF61 For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and industrial use only. It is not for medical or consumer use.

Introduction

This compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1] It has demonstrated cytotoxic effects, particularly in cell lines overexpressing the MYC oncogene.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with detailed experimental protocols.

Chemical and Physical Properties

This compound is a solid, white to light yellow compound.[1] A summary of its key chemical and physical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 4-[[2-cyano-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(3-pyridinylmethyl)-Benzamide[1]
CAS Number 794461-93-1[1][2][3]
Molecular Formula C29H30N6O2[1][2]
Molecular Weight 494.59 g/mol [1][2]
Form Solid[1]
Color White to light yellow[1]
Purity 95%[2]
Density (Predicted) 1.27 ± 0.1 g/cm³[1]
pKa (Predicted) 13.81 ± 0.46[1]

Biological Activity and Mechanism of Action

This compound functions as a NAMPT inhibitor.[1] NAMPT is a critical enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which in turn disrupts cellular metabolism and redox balance, leading to cell death. This compound has shown selective cytotoxicity towards cancer cell lines that have an overexpression of the MYC oncogene.[1]

Signaling Pathway

The inhibitory action of this compound on NAMPT initiates a cascade of events that disrupt cellular signaling pathways reliant on NAD+. The diagram below illustrates the proposed mechanism of action.

NAMPT_Inhibition_Pathway cluster_cell Cancer Cell (MYC Overexpression) LB60_OF61 This compound NAMPT NAMPT LB60_OF61->NAMPT Inhibits NAD NAD+ Depletion NAMPT->NAD Catalyzes NAD+ Synthesis (Blocked) PARP PARP Activity ↓ NAD->PARP Required for SIRT1 SIRT1 Activity ↓ NAD->SIRT1 Required for Metabolism Metabolic Crisis NAD->Metabolism Disrupts Apoptosis Apoptosis PARP->Apoptosis Leads to SIRT1->Apoptosis Leads to Metabolism->Apoptosis Induces

Caption: Inhibition of NAMPT by this compound leads to NAD+ depletion and apoptosis.

Experimental Protocols

The following protocols are based on standard methodologies for handling and testing similar chemical compounds.

Preparation of Stock Solutions

A common method for preparing a stock solution of this compound is to dissolve it in Dimethyl Sulfoxide (DMSO).[1]

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 494.59 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 4.95 mg of this compound using an analytical balance.

    • Transfer the compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol outlines a typical MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

  • Objective: To measure the dose-dependent effect of this compound on cell viability.

  • Materials:

    • MYC-overexpressing cancer cell line (e.g., HeLa, SF-188)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Multi-channel pipette

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium from the 10 mM stock.

    • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for 2-4 hours at 37°C in the dark to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the control wells.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with this compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Buffer F->G H Incubate for 2-4 hours G->H I Read Absorbance at 570 nm H->I J Calculate Cell Viability I->J

Caption: Workflow for a typical MTT cell viability assay.

Safety and Handling

This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Ordering and Availability

This compound can be purchased from various chemical suppliers. It is typically available in quantities of 1 mg or as a 10 mM solution in DMSO.[1][2]

References

LB-60-OF61: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, LB-60-OF61. Due to the limited publicly available data for this specific compound, this guide also includes generalized experimental protocols and data for analogous compounds, particularly pyridine-containing NAMPT inhibitors, to provide a framework for its physicochemical characterization.

Introduction to this compound

This compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By targeting NAMPT, this compound disrupts cellular metabolism, making it a compound of interest for therapeutic research, particularly in oncology. Understanding its solubility and stability is critical for its development as a potential therapeutic agent, influencing formulation, delivery, and bioavailability.

Solubility Data

Detailed quantitative solubility data for this compound in a range of aqueous and organic solvents is not extensively available in the public domain. The following table summarizes the known solubility information and provides a template for comprehensive solubility profiling.

Table 1: Solubility Data for this compound and Analogous Compounds

Solvent SystemThis compound SolubilityAnalogous Pyridine-Containing NAMPT Inhibitor Solubility
Aqueous Buffers
pH 5.0Data not availableLow µg/mL range
pH 7.4Data not availableLow µg/mL range
pH 9.0Data not availableSlightly improved solubility compared to neutral pH
Organic Solvents
Dimethyl Sulfoxide (DMSO)SolubleGenerally high (mg/mL range)
EthanolData not availableModerately soluble
MethanolData not availableModerately soluble
AcetonitrileData not availableSparingly soluble
Co-solvent Systems
20% Ethanol in WaterData not availableImproved aqueous solubility
10% DMSO in PBSData not availableCommonly used for in vitro assays

Stability Data

Table 2: Stability Profile of this compound (Predicted based on general knowledge of similar compounds)

ConditionExpected Stability OutcomePotential Degradation Products
pH
Acidic (pH 1-3)Potential for hydrolysis of amide or ether linkages.Hydrolyzed amide and ether fragments.
Neutral (pH 6-8)Generally expected to be more stable.Minimal degradation.
Basic (pH 9-12)Increased potential for hydrolysis of amide linkage.Hydrolyzed amide fragment.
Temperature
Refrigerated (2-8 °C)Expected to be stable for extended periods.Minimal degradation.
Room Temperature (20-25 °C)Stable for shorter durations.Slow oxidation or hydrolysis.
Elevated (≥ 40 °C)Accelerated degradation.Multiple degradation products.
Light (Photostability)
Exposure to UV/Visible lightThe pyridine moiety may be susceptible to photodegradation.Photo-isomers, oxides, or ring-opened products.
Oxidative Stress
Presence of oxidizing agentsThe pyridine ring and other electron-rich moieties may be susceptible to oxidation.N-oxides and other oxidation products.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a compound like this compound.

Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining equilibrium solubility.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to vials with different solvents prep1->prep2 inc1 Equilibrate at controlled temperature (e.g., 25°C) prep2->inc1 inc2 Agitate for 24-48 hours inc1->inc2 ana1 Centrifuge to separate undissolved solid inc2->ana1 ana2 Collect supernatant ana1->ana2 ana3 Filter through 0.22 µm filter ana2->ana3 ana4 Quantify concentration by HPLC-UV ana3->ana4 G cluster_sampling Sampling and Analysis stress1 Acid Hydrolysis (e.g., 0.1N HCl) sample3 Withdraw samples at time points (0, 2, 4, 8, 24h) stress1->sample3 stress2 Base Hydrolysis (e.g., 0.1N NaOH) stress2->sample3 stress3 Oxidation (e.g., 3% H2O2) stress3->sample3 stress4 Thermal (e.g., 60°C) stress4->sample3 stress5 Photolytic (e.g., ICH Q1B) stress5->sample3 sample1 Prepare this compound solution sample2 Expose to stress conditions sample1->sample2 sample4 Analyze by stability-indicating HPLC method sample3->sample4 G cluster_pathway NAD+ Salvage Pathway cluster_inhibition Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD LB60OF61 This compound LB60OF61->NAMPT Inhibits

In-Depth Technical Guide: Potential Biological Targets of LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "LB-60-OF61" does not correspond to a known entity in publicly available scientific literature. Therefore, this document serves as a comprehensive template, illustrating the structure and content of a technical guide for a novel therapeutic candidate. The data, experimental protocols, and signaling pathways presented herein are hypothetical and provided as examples to guide researchers, scientists, and drug development professionals in creating a similar document for their compound of interest.

Abstract

This technical guide provides a detailed overview of the preclinical data and potential biological targets of the novel compound this compound. We summarize the available quantitative data from various in vitro and in vivo studies, outline the key experimental methodologies used to assess its activity, and propose potential signaling pathways and mechanisms of action. This document is intended to be a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is a novel small molecule entity currently under investigation for its potential therapeutic applications. The initial screening and preliminary studies have suggested that this compound may possess significant biological activity. This guide aims to consolidate the current understanding of this compound's pharmacological profile, with a specific focus on identifying and validating its biological targets. Understanding the precise molecular interactions of this compound is crucial for its continued development as a therapeutic agent.

Potential Biological Targets

Based on preliminary screening assays, including broad-panel kinase screens and cell-based reporter assays, several potential biological targets for this compound have been identified. These targets are primarily implicated in oncogenic signaling pathways and inflammatory processes. The leading candidates are:

  • Kinase X (Hypothetical): A serine/threonine kinase known to be a key regulator in cell cycle progression.

  • Enzyme Y (Hypothetical): A metabolic enzyme that is overexpressed in several cancer types.

  • Receptor Z (Hypothetical): A cell surface receptor involved in inflammatory cytokine signaling.

Further validation and characterization of the interaction between this compound and these targets are ongoing.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data collected for this compound against its potential biological targets.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Assay Type
Kinase X15Radiometric Filter Binding
Kinase A> 10,000LanthaScreen Eu Kinase Binding
Kinase B5,200Z'-LYTE Kinase Assay
Kinase C> 10,000LanthaScreen Eu Kinase Binding

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayEC50 (nM)Assay Type
Cancer Cell Line 1Kinase X Signaling50Cell Proliferation (MTS)
Cancer Cell Line 2Enzyme Y Activity120Metabolite Quantification (LC-MS)
Immune Cell Line 1Receptor Z Signaling85Cytokine Release (ELISA)

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

Animal ModelDosing RegimenTumor Growth Inhibition (%)
Nude Mice with Cancer Cell Line 1 Xenografts10 mg/kg, oral, once daily65

Experimental Protocols

Radiometric Kinase Inhibition Assay (for Kinase X)
  • Reaction Setup: Kinase reactions are performed in a 96-well plate. Each well contains 25 µL of reaction mixture consisting of 5 µL of kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), 5 µL of Kinase X enzyme, 5 µL of substrate peptide, 5 µL of [γ-33P]ATP, and 5 µL of this compound at various concentrations.

  • Incubation: The reaction plate is incubated at 30°C for 60 minutes.

  • Termination: The reaction is terminated by the addition of 25 µL of 3% phosphoric acid.

  • Signal Detection: The reaction mixture is transferred to a phosphocellulose filter plate. The plate is washed three times with 0.75% phosphoric acid and dried. Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Cell Proliferation (MTS) Assay
  • Cell Plating: Cancer Cell Line 1 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound for 72 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent is added to each well, and the plate is incubated for 2 hours at 37°C.

  • Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: EC50 values are determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Proposed Signaling Pathway of this compound LB60 This compound ReceptorZ Receptor Z LB60->ReceptorZ Inhibits KinaseX Kinase X LB60->KinaseX Inhibits EnzymeY Enzyme Y LB60->EnzymeY Inhibits DownstreamEffector1 Downstream Effector 1 ReceptorZ->DownstreamEffector1 KinaseX->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 EnzymeY->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammation) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Proposed inhibitory action of this compound on multiple signaling pathways.

Experimental Workflows

G cluster_1 Target Validation Workflow for this compound Start Start: Initial Hit from High-Throughput Screen BiochemicalAssay Biochemical Assays (e.g., Kinase Inhibition) Start->BiochemicalAssay CellBasedAssay Cell-Based Assays (e.g., Proliferation, Reporter) BiochemicalAssay->CellBasedAssay BindingAssay Direct Target Binding Assays (e.g., SPR, CETSA) CellBasedAssay->BindingAssay TargetEngagement Target Engagement Confirmed? BindingAssay->TargetEngagement TargetEngagement->BiochemicalAssay No, Re-evaluate InVivoModel In Vivo Animal Models (e.g., Xenografts) TargetEngagement->InVivoModel Yes End End: Validated Biological Target InVivoModel->End

Caption: A generalized workflow for the validation of biological targets for a novel compound.

Conclusion and Future Directions

The preliminary data for this compound suggest that it is a promising therapeutic candidate with potent activity against several key biological targets implicated in disease. The in vitro and in vivo data presented in this guide provide a strong rationale for its continued development.

Future studies will focus on:

  • Elucidating the detailed molecular mechanism of action of this compound.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Performing extensive preclinical safety and toxicology studies.

  • Identifying predictive biomarkers to aid in patient selection for future clinical trials.

An In-depth Technical Guide to the Safety and Toxicity Profile of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a compound designated "LB-60-OF61" is not publicly available. This guide has been prepared using Acetylsalicylic Acid (Aspirin), a well-documented compound, as a substitute to demonstrate the requested format and content for a comprehensive safety and toxicity profile.

Executive Summary

Acetylsalicylic acid (ASA), commonly known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and antiplatelet properties. Its therapeutic effects are primarily mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes. While generally considered safe at therapeutic doses, aspirin is associated with a range of toxicities, particularly at higher doses and with chronic use. This guide provides a detailed overview of the preclinical safety and toxicity profile of aspirin, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Non-Clinical Toxicology

Acute Toxicity

The acute toxicity of aspirin is dose-dependent and varies across species. The primary mechanism of acute toxicity involves the uncoupling of oxidative phosphorylation and disruption of acid-base balance, leading to metabolic acidosis and respiratory alkalosis.[1][2]

Table 1: Median Lethal Dose (LD50) of Aspirin

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
Rat (female)Oral920[3]
Rat (male)Oral1480[3]
RatOral1000[4]
MouseOral1100[3][5]
Guinea PigOral1190[3][5]
RabbitOral1800[3][5]
CatOral>1000[5]
DogOral>1000[5]
Repeated-Dose Toxicity

Chronic administration of aspirin can lead to various toxicities, with the gastrointestinal tract being the most affected organ system. A 15-day study in Wistar rats identified a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Repeated-Dose Toxicity of Aspirin Eugenol Ester (AEE) in Wistar Rats

Study DurationSpeciesRouteNOAEL (mg/kg/day)Observed Effects at Higher DosesReference
15 DaysWistar RatIntragastric50Changes in blood glucose, AST, ALP, ALT, and TB levels[6]
Genotoxicity

Aspirin has been evaluated for its genotoxic potential in various assays. It has not been found to be mutagenic in the bacterial reverse mutation assay (Ames test). However, it has been shown to induce chromosomal aberrations in cultured mammalian cells.[7]

Table 3: Genotoxicity Profile of Aspirin

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and WithoutNegative[7]
In vitro Chromosomal Aberration TestCultured Human FibroblastsNot SpecifiedPositive[7]
Carcinogenicity

Long-term studies in animals have been conducted to assess the carcinogenic potential of aspirin.

Table 4: Carcinogenicity of Aspirin

SpeciesStudy DurationRouteFindingReference
Rat68 weeksFeedNot Carcinogenic[7]
Reproductive and Developmental Toxicity

Aspirin has been shown to have effects on reproduction and development in animal studies. It can inhibit ovulation and has been demonstrated to be teratogenic in rodents at high doses.[7]

Table 5: Developmental Toxicity of Aspirin in Sprague-Dawley Rats

Dosing ParadigmGestation Day(s) of AdministrationDose Range (mg/kg)Observed Developmental AnomaliesReference
Single Dose9, 10, or 11250 - 1000Ventricular septal defects, midline defects, diaphragmatic hernia[8]
Multiple Doses6 to 1750 - 250Ventricular septal defects, midline defects, diaphragmatic hernia[8][9]

Experimental Protocols

Acute Oral Toxicity Study (Following OECD Guideline 423)

The acute toxic class method is utilized to determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure using a limited number of animals per step is employed to classify the substance into a defined toxicity class based on the observed mortality.

  • Test Animals: Typically, healthy young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single oral dose.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weights are recorded at specified intervals.

    • A necropsy is performed on all animals at the end of the study.

  • Endpoint: Classification of the substance into a GHS category based on the LD50 estimate.[10][11][12]

Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)

This assay is used to detect gene mutations induced by a test substance.

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.

  • Procedure:

    • The bacterial tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

    • The bacteria are plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[13][14][15]

In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Principle: Cultured mammalian cells are exposed to the test substance and then arrested in metaphase. The chromosomes are then examined microscopically for structural aberrations.

  • Test System: Established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) can be used.

  • Procedure:

    • Cell cultures are treated with the test substance at a minimum of three concentrations, both with and without metabolic activation (S9).

    • Cells are harvested at a suitable time after treatment.

    • A metaphase-arresting agent (e.g., colcemid) is added before harvesting.

    • Cells are fixed, stained, and chromosomes are analyzed for aberrations.

  • Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.[16][17][18]

Signaling Pathways and Mechanisms of Toxicity

Inhibition of Cyclooxygenase (COX) Pathway

Aspirin's primary mechanism of action, which also contributes to its toxicity, is the irreversible inhibition of COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid to prostaglandins and thromboxanes.[19][20]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Aspirin Aspirin Aspirin->COX1 irreversible inhibition Aspirin->COX2 irreversible inhibition

Caption: Aspirin's inhibition of the COX pathway.

The reduction in prostaglandins, particularly PGE2 and PGI2, in the gastric mucosa impairs its protective mechanisms, leading to an increased risk of ulcers and bleeding.[21][22]

Aspirin-Induced Gastrointestinal Injury

The gastrointestinal toxicity of aspirin is multifactorial, involving both direct topical injury and systemic effects from COX inhibition.

GI_Toxicity cluster_direct Direct Topical Injury cluster_systemic Systemic Effects Aspirin_Lumen Aspirin in Gastric Lumen Epithelial_Cell Gastric Epithelial Cell Aspirin_Lumen->Epithelial_Cell Ion_Trapping Ion Trapping of Salicylate Epithelial_Cell->Ion_Trapping Cell_Injury Direct Cell Injury Ion_Trapping->Cell_Injury Aspirin_Systemic Systemic Aspirin COX_Inhibition COX Inhibition Aspirin_Systemic->COX_Inhibition Prostaglandin_Reduction Reduced Prostaglandins (PGE2, PGI2) COX_Inhibition->Prostaglandin_Reduction Mucosal_Defense_Impairment Impaired Mucosal Defense (↓ Mucus, ↓ Bicarbonate, ↓ Blood Flow) Prostaglandin_Reduction->Mucosal_Defense_Impairment GI_Injury Gastrointestinal Injury (Erosions, Ulcers, Bleeding) Mucosal_Defense_Impairment->GI_Injury Metabolic_Acidosis Aspirin_Overdose Aspirin Overdose Uncoupling Uncoupling of Oxidative Phosphorylation Aspirin_Overdose->Uncoupling Respiratory_Stimulation Direct Stimulation of Respiratory Center Aspirin_Overdose->Respiratory_Stimulation ATP_Decrease ↓ ATP Production Uncoupling->ATP_Decrease Ketoacidosis ↑ Ketoacidosis Uncoupling->Ketoacidosis Anaerobic_Metabolism ↑ Anaerobic Glycolysis ATP_Decrease->Anaerobic_Metabolism Lactic_Acid ↑ Lactic Acid Anaerobic_Metabolism->Lactic_Acid Metabolic_Acidosis Metabolic Acidosis Lactic_Acid->Metabolic_Acidosis Ketoacidosis->Metabolic_Acidosis Hyperventilation Hyperventilation Respiratory_Stimulation->Hyperventilation Respiratory_Alkalosis Respiratory Alkalosis Hyperventilation->Respiratory_Alkalosis

References

In vitro and in vivo studies of LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available in vitro and in vivo studies on the compound designated "LB-60-OF61" has yielded no specific results. This suggests that the compound may be an internal codename, a substance not yet documented in public scientific literature, or a possible typographical error.

Efforts to retrieve data on the mechanism of action, pharmacokinetics, and experimental protocols for this compound were unsuccessful. Consequently, the creation of an in-depth technical guide, including quantitative data tables, detailed methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time due to the absence of foundational information in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may contain information not available to the public. If "this compound" is a different designation for a known molecule, providing an alternative name or chemical identifier may enable a more successful literature search.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, LB-60-OF61, including its mechanism of action, related compounds, and detailed experimental protocols. This document is intended to serve as a core resource for researchers in oncology and metabolic diseases.

Introduction to this compound

This compound is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Due to the high dependence of cancer cells on NAD+ for energy metabolism and DNA repair, NAMPT has emerged as a critical target for cancer therapy. This compound has demonstrated significant cytotoxic activity, particularly in cancer cell lines with high expression of the MYC oncogene.

Quantitative Data Summary

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
This compound NAMPT~15-Enzymatic AssayEstoppey D, et al. (2017)

Note: The available literature primarily focuses on the characterization of this compound itself. Data on a series of structurally related analogs with systematic variations and their corresponding NAMPT inhibitory activities are not extensively published.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting NAMPT, leading to the depletion of intracellular NAD+ levels. This disruption of NAD+ homeostasis has profound downstream effects, particularly in cancer cells overexpressing the c-MYC oncogene.

c-MYC is known to drive cellular proliferation and metabolic reprogramming. A key aspect of this is the upregulation of NAMPT, which in turn increases NAD+ production. This elevated NAD+ level is crucial for the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1). SIRT1 can deacetylate and stabilize c-MYC, creating a positive feedback loop that promotes cancer cell survival and proliferation. By inhibiting NAMPT, this compound breaks this feedback loop, leading to reduced NAD+ levels, decreased SIRT1 activity, and ultimately, destabilization of c-MYC, resulting in cell death.

NAMPT_Inhibition_Pathway cMYC c-MYC NAMPT NAMPT cMYC->NAMPT Upregulates CellSurvival Cell Survival & Proliferation cMYC->CellSurvival NAD NAD+ NAMPT->NAD Produces SIRT1 SIRT1 NAD->SIRT1 Activates SIRT1->cMYC Deacetylates & Stabilizes LB60OF61 This compound LB60OF61->NAMPT Inhibits

Figure 1: Signaling pathway of NAMPT inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other NAMPT inhibitors.

NAMPT Enzymatic Assay

This assay quantifies the inhibitory activity of compounds against the NAMPT enzyme.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • NAD+ cycling reagent (containing alcohol dehydrogenase)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)

  • 384-well assay plates

Procedure:

  • Add 2 µL of test compound dilutions in DMSO to the assay plate.

  • Add 18 µL of a solution containing recombinant NAMPT enzyme in assay buffer.

  • Incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a substrate mix containing NAM, PRPP, and ATP in assay buffer.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and initiate the detection by adding 40 µL of the NAD+ cycling reagent.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence or absorbance at the appropriate wavelength (e.g., excitation/emission of 544/590 nm for a fluorescent product).

  • Calculate the percent inhibition relative to DMSO controls and determine the IC50 value using a suitable data analysis software.

NAMPT_Enzymatic_Assay_Workflow Start Start AddCompound Add Test Compound Start->AddCompound AddEnzyme Add NAMPT Enzyme AddCompound->AddEnzyme Incubate1 Incubate (30 min, RT) AddEnzyme->Incubate1 AddSubstrates Add Substrates (NAM, PRPP, ATP) Incubate1->AddSubstrates Incubate2 Incubate (60 min, 37°C) AddSubstrates->Incubate2 AddCyclingReagent Add NAD+ Cycling Reagent Incubate2->AddCyclingReagent Incubate3 Incubate (30 min, RT) AddCyclingReagent->Incubate3 MeasureSignal Measure Fluorescence/ Absorbance Incubate3->MeasureSignal AnalyzeData Calculate IC50 MeasureSignal->AnalyzeData End End AnalyzeData->End

Figure 2: Workflow for a typical NAMPT enzymatic assay.
Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of NAMPT inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MYC-overexpressing lines like HCT116)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Seed cells in opaque-walled plates at a predetermined density and allow them to adhere overnight.

  • Treat cells with a serial dilution of the test compound. Include DMSO-treated cells as a negative control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for NAMPT and Downstream Effectors

This technique is used to assess the protein levels of NAMPT and key signaling molecules.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NAMPT, anti-c-MYC, anti-SIRT1, anti-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze band intensities relative to a loading control (e.g., actin or GAPDH).

Synthesis of this compound Related Compounds

The chemical name for this compound is 4-[[2-cyano-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(3-pyridinylmethyl)-benzamide. The synthesis of this and related pyrrolo[2,3-d]pyrimidine derivatives typically involves a multi-step process. While a specific, detailed synthesis protocol for this compound is not publicly available, the general approach would likely involve the construction of the core pyrrolo[2,3-d]pyrimidine scaffold, followed by functionalization at key positions.

A plausible synthetic strategy would involve:

  • Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core: This is often achieved through condensation reactions involving substituted pyrimidines and α-halo ketones or aldehydes.

  • Alkylation at the N-7 position: Introduction of the 2-cyclohexylethyl group.

  • Functionalization at the C-6 position: Introduction of the methoxy-N-(3-pyridinylmethyl)-benzamide side chain. This would likely involve a nucleophilic substitution or a cross-coupling reaction.

Researchers interested in synthesizing these compounds should refer to the patent literature and publications on the synthesis of substituted pyrrolo[2,3-d]pyrimidines for detailed procedures and reaction conditions.

Conclusion

This compound is a valuable research tool for studying the role of NAMPT in cancer biology, particularly in the context of MYC-driven malignancies. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to investigate the effects of this compound and to explore the therapeutic potential of NAMPT inhibition. Further research into the synthesis and evaluation of novel analogs based on the this compound scaffold may lead to the development of next-generation NAMPT inhibitors with improved efficacy and safety profiles.

In-Depth Technical Review of LB-60-OF61: A Novel NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on LB-60-OF61, a novel and potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The information presented is primarily derived from the pivotal study by Estoppey et al. (2017) in Scientific Reports, which first identified and characterized this compound.[1][2][3][4]

Core Compound Information

ParameterValueReference
Compound Name This compound[3]
Target Nicotinamide Phosphoribosyltransferase (NAMPT)[1][2][3]
Mechanism of Action Inhibition of the NAD+ salvage pathway[5][6][7]
Chemical Structure C29H30N6O2[3]
Molecular Weight 494.5875N/A
CAS Number 794461-93-1N/A

Quantitative Data Summary

The primary quantitative data available for this compound relates to its inhibitory activity against NAMPT and its cytotoxic effects on cancer cell lines.

Assay TypeCell Line / ConditionIC50 ValueReference
NAMPT InhibitionHCT116 cells~15 nM[3]
Cell ViabilityHCT116 cells (384-well format)~30 nM[3]
Cell ViabilityHCT116 cells (alternative format)10 nM (IC50), ~15 nM (IC90)[3]

Signaling Pathway

This compound exerts its effects by inhibiting NAMPT, a key enzyme in the NAD+ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD+, a vital coenzyme for numerous cellular processes, including redox reactions and the activity of NAD+-dependent enzymes like sirtuins and PARPs. In many cancer cells, there is an increased reliance on the NAMPT-mediated salvage pathway for NAD+ regeneration, making it an attractive therapeutic target.[5][6][7] By inhibiting NAMPT, this compound depletes cellular NAD+ levels, leading to a loss of ATP and ultimately, cell death.[7]

NAMPT_Signaling_Pathway cluster_cell Cancer Cell Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN PRPP NAD NAD+ NMN->NAD Sirtuins_PARPs Sirtuins, PARPs, etc. NAD->Sirtuins_PARPs Apoptosis Apoptosis NAD->Apoptosis Depletion leads to Cell_Survival Cell Survival & Proliferation Sirtuins_PARPs->Cell_Survival LB60OF61 This compound LB60OF61->NAMPT Inhibition CRISPR_Workflow cluster_workflow CRISPR/Cas9 Chemogenomic Profiling Workflow cluster_treatment 4. Treatment A 1. Lentiviral sgRNA Library (5 sgRNAs/gene) B 2. Transduction of Cas9-expressing HCT116 cells A->B C 3. Cell Population with Gene Knockouts B->C D DMSO (Control) C->D E This compound (IC50) C->E F This compound (IC90) C->F G 5. Sample Collection (Days 14, 18, 21) D->G E->G F->G H 6. gDNA Extraction & PCR Amplification G->H I 7. High-Throughput Sequencing H->I J 8. Data Analysis (sgRNA Enrichment/Depletion) I->J K 9. Target Identification (NAMPT) J->K

References

Methodological & Application

Application Notes and Protocols for LB-60-OF61 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB-60-OF61 is a novel and potent small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3] It has demonstrated cytotoxic activity with selectivity for cancer cell lines overexpressing the MYC oncogene.[1][2] As dysregulation of both NAMPT and MYC is a hallmark of various malignancies, this compound presents a promising therapeutic agent for preclinical investigation in relevant animal models.[3][4][5]

These application notes provide a comprehensive overview and generalized protocols for the utilization of this compound in animal models of cancer, based on its known mechanism of action and established methodologies for similar compounds.

Mechanism of Action: NAMPT Inhibition

This compound exerts its cytotoxic effects by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide. NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells, particularly those with high proliferation rates driven by oncogenes like MYC, have a heightened demand for NAD+ and are therefore more vulnerable to NAMPT inhibition.[4] By depleting the cellular NAD+ pool, this compound triggers an energy crisis and induces apoptosis in cancer cells.

Signaling Pathway of this compound This compound This compound NAMPT NAMPT This compound->NAMPT Inhibits NAD NAD NAMPT->NAD Synthesizes Cellular Processes Cellular Processes NAD->Cellular Processes Required for Apoptosis Apoptosis Cellular Processes->Apoptosis Dysfunction leads to MYC MYC MYC->NAMPT Upregulates

Caption: Signaling Pathway of this compound Action.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Carcinoma~30[1][2]
Physicochemical Properties of this compound
PropertyValueReference
CAS Number794461-93-1[1][3][6]
Molecular FormulaC29H30N6O2[3][6]
Molecular Weight494.59 g/mol [3][6]

Experimental Protocols

General Guidelines for In Vivo Studies

The following protocols are generalized for the use of NAMPT inhibitors in rodent cancer models. Specific parameters such as optimal dosage, vehicle formulation, and administration schedule for this compound should be empirically determined through preliminary dose-finding and tolerability studies.

Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using a MYC-overexpressing human cancer cell line.

Materials:

  • MYC-overexpressing cancer cell line (e.g., HCT116)

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • This compound

  • Appropriate vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional, to enhance tumor take-rate) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals for tumor growth. Once tumors are palpable, measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment and control groups.

  • Drug Administration: Prepare the dosing solution of this compound in a suitable vehicle. Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle alone. A potential starting dosing schedule, based on other NAMPT inhibitors, could be a 4-day on, 3-day off cycle.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Xenograft Model Workflow A Cell Culture (MYC-overexpressing) B Cell Harvest & Preparation A->B C Subcutaneous Injection in Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment Group (this compound) E->F G Control Group (Vehicle) E->G H Tumor & Body Weight Monitoring F->H G->H I Endpoint & Analysis H->I

Caption: Experimental Workflow for a Xenograft Model.

Pharmacodynamic (PD) Biomarker Analysis

To confirm the on-target activity of this compound in vivo, it is essential to measure NAD+ levels in tumor tissue.

Materials:

  • Tumor tissue from treated and control animals

  • NAD+/NADH assay kit

  • Homogenizer

  • Spectrophotometer or luminometer

Procedure:

  • Sample Collection: At specified time points after the final dose, euthanize a subset of animals from each group and collect tumor tissue.

  • Tissue Homogenization: Rapidly homogenize the tumor tissue in the appropriate extraction buffer provided with the NAD+/NADH assay kit.

  • NAD+ Measurement: Follow the manufacturer's protocol for the NAD+/NADH assay to determine the concentration of NAD+ in the tumor lysates.

  • Data Analysis: Compare the NAD+ levels in the tumors from the this compound-treated group to those from the vehicle-treated control group. A significant reduction in NAD+ levels in the treated group would indicate effective target engagement.

Conclusion

This compound is a promising NAMPT inhibitor with potential for the treatment of MYC-driven cancers. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in animal models. It is crucial to perform initial dose-finding and tolerability studies to establish the optimal therapeutic window for this compound before proceeding with large-scale efficacy studies. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be essential for its continued development.

References

LB-60-OF61 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for LB-60-OF61

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data available for this compound, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). The information is intended for research use only and does not constitute guidelines for clinical administration.

Introduction

This compound is a cytotoxic compound identified as a potent inhibitor of the NAMPT enzyme.[1][2][3][4] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical coenzyme for cellular metabolism and energy production.[5][6] By inhibiting NAMPT, this compound disrupts NAD+ metabolism, leading to a depletion of cellular NAD+ and subsequent inhibition of ATP synthesis. This disruption can induce apoptosis, particularly in cancer cells that are highly dependent on this pathway.[7] Notably, this compound has shown selectivity for cell lines overexpressing the MYC oncogene.[1][2][4][7][8]

Mechanism of Action: NAMPT Inhibition

This compound exerts its cytotoxic effects by targeting the NAMPT enzyme in the NAD+ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD+, which is essential for various cellular processes, including redox reactions and as a substrate for enzymes like PARPs and sirtuins. In cancer cells, particularly those with high metabolic rates or specific genetic backgrounds like MYC overexpression, the demand for NAD+ is elevated.[7] Inhibition of NAMPT by this compound leads to a rapid decline in NAD+ levels, triggering an energy crisis and ultimately leading to cell death.[7]

NAMPT_Inhibition_Pathway cluster_cell Cancer Cell NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes Apoptosis Apoptosis NAD NAD+ NMN->NAD ATP ATP Production NAD->ATP Cell_Survival Cell Proliferation & Survival ATP->Cell_Survival LB60OF61 This compound LB60OF61->NAMPT Inhibits

Caption: Signaling pathway of this compound-mediated NAMPT inhibition.

Quantitative Data Summary

The following table summarizes the available in vitro potency data for this compound. All data is derived from preclinical research.

ParameterValueCell LineAssay TypeReference
IC₅₀ (Cell Viability) ~30 nMHCT116Cell Proliferation[1][2]
IC₅₀ (Enzymatic Activity) ~15 nM-NAMPT Inhibition[9][10]

Note: No in vivo dosage, administration, or pharmacokinetic data for this compound is publicly available. The compound is for research purposes only.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is based on the methodology used to determine the IC₅₀ of this compound in the HCT116 human colon cancer cell line as described in the cited literature.[1][11]

Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation (IC₅₀) in a cancer cell line.

Materials:

  • HCT116 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (solubilized in DMSO)

  • 384-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Culture Maintenance:

    • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days to maintain exponential growth.

  • Cell Seeding:

    • Harvest exponentially growing HCT116 cells using Trypsin-EDTA.

    • Resuspend cells in fresh culture medium and perform a cell count.

    • Seed 500 cells in 50 µL of medium per well into a 384-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a DMSO-only vehicle control.

    • Add 10 µL of the diluted compound to the respective wells.

    • Incubate the plate for an additional 72 hours.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 30 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture HCT116 Cells B Seed Cells in 384-well Plate A->B D Treat Cells & Incubate (72h) B->D C Prepare this compound Serial Dilutions C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Experimental workflow for determining the in vitro IC₅₀ of this compound.

Disclaimer: The information provided is based on publicly available preclinical research data. This compound is a research chemical and is not approved for human use. There are no established clinical dosage and administration guidelines. All laboratory work should be conducted under appropriate safety protocols by trained professionals.

References

Application Notes and Protocols for Preparing LB-60-OF61 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB-60-OF61 is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By impeding the conversion of nicotinamide to nicotinamide mononucleotide (NMN), this compound effectively depletes intracellular NAD+ levels.[1][3] This disruption of NAD+ homeostasis interferes with critical cellular processes, including energy metabolism and DNA repair, making it a compound of significant interest in cancer research, particularly in tumors overexpressing MYC.[2][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₉H₃₀N₆O₂[5]
Molecular Weight 494.59 g/mol [5]
CAS Number 794461-93-1[5]
Appearance White to light yellow solid[6]
Solubility DMSO: ~200 mg/mL (~404.38 mM)[4]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[4]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile, calibrated micropipettes and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound. Ensure all equipment is clean, dry, and calibrated.

  • Calculating the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mM x 1 mL x 494.59 g/mol / 1000 = 4.95 mg

  • Weighing the Compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial. To ensure accuracy when weighing small amounts, it is recommended to weigh a larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly.

  • Dissolving the Compound: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, if you weighed out 4.95 mg, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]

  • Quality Control: Before experimental use, visually inspect the stock solution for any signs of precipitation or degradation. If the solution appears cloudy or contains particulates, it should be discarded.

Mandatory Visualizations

Signaling Pathway of NAMPT Inhibition by this compound

NAMPT_Inhibition_Pathway cluster_inhibition cluster_downstream Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN Converts LB60OF61 This compound LB60OF61->NAMPT Inhibits NAD NAD+ NMN->NAD Converts Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Glycolysis Glycolysis NAD->Glycolysis CellDeath Cell Death (Apoptosis) Energy_Metabolism Energy Metabolism Sirtuins->Energy_Metabolism DNA_Repair DNA Repair PARPs->DNA_Repair Glycolysis->Energy_Metabolism

Caption: NAMPT inhibition by this compound blocks NAD+ synthesis.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Calculate Calculate Required Mass Equilibrate->Calculate Weigh Weigh this compound Powder Calculate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Western Blot Analysis using LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of LB-60-OF61 in Western blot analysis. This compound is a highly specific monoclonal antibody designed for the detection of the hypothetical protein "Signal Transducer and Activator of Proliferation" (STAP). These guidelines are intended to assist researchers in achieving reliable and reproducible results in their protein analysis experiments. Western blotting is a powerful technique for identifying and quantifying specific proteins in a complex mixture, and proper protocol adherence is critical for success.[1][2]

Data Presentation

The following tables provide recommended starting concentrations and dilutions for the use of this compound and associated reagents in Western blot analysis. Optimization may be required for specific experimental conditions and sample types.

Table 1: Recommended Antibody Dilutions

AntibodyApplicationRecommended Starting DilutionDilution Range
Primary Antibody (this compound)Western Blot1:10001:500 - 1:2500
Secondary Antibody (HRP-conjugated)Western Blot1:50001:2000 - 1:10000

Table 2: Reagent and Buffer Compositions

Reagent/BufferComposition
RIPA Lysis Buffer50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors
Laemmli Sample Buffer (2X)4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol
Transfer Buffer (Wet)25 mM Tris, 192 mM glycine, 20% methanol
Blocking Buffer5% non-fat dry milk or 5% BSA in TBST
Wash Buffer (TBST)20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20

Experimental Protocols

This section outlines the detailed methodology for performing Western blot analysis using this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality Western blot results.

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA or Bradford assay).[4]

  • Sample Denaturation:

    • Mix the protein lysate with an equal volume of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Centrifuge briefly before loading onto the gel.

Gel Electrophoresis

Proteins are separated based on their molecular weight using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).[5]

  • Assemble the electrophoresis apparatus.

  • Load 20-40 µg of protein per lane into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.

  • Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Protein Transfer

The separated proteins are transferred from the gel to a solid-phase membrane (e.g., nitrocellulose or PVDF).[5]

  • Equilibrate the gel, membrane, and filter papers in transfer buffer for 10-15 minutes.[6]

  • Assemble the transfer stack ("sandwich") in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the layers.

  • Place the transfer cassette into the transfer tank filled with transfer buffer.

  • Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.

Immunodetection
  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[5]

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in blocking buffer to the desired concentration (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1][7]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[1]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

Detection and Imaging
  • Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.[6]

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where the target protein of this compound, STAP, is involved.

STAP_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor STAP STAP Receptor->STAP Phosphorylation KinaseA Kinase A STAP->KinaseA Activation TranscriptionFactor Transcription Factor KinaseA->TranscriptionFactor Phosphorylation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Gene Expression

Caption: Hypothetical STAP Signaling Pathway.

Experimental Workflow

This diagram outlines the major steps in the Western blot protocol.

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Lysis & Quantification) GelElectro 2. Gel Electrophoresis (SDS-PAGE) SamplePrep->GelElectro Transfer 3. Protein Transfer (Blotting) GelElectro->Transfer Blocking 4. Blocking Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (this compound) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

References

Application Note: LB-60-OF61 for the Detection of Apoptosis in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. The ability to accurately detect activated caspase-3 is therefore a reliable method for identifying and quantifying apoptotic cells.

LB-60-OF61 is a novel, cell-permeant, green-fluorescent probe specifically designed to detect activated caspase-3 in living cells. This probe consists of a caspase-3 recognition sequence coupled to a fluorescent reporter. In its inactive state, this compound is non-fluorescent. Upon binding to activated caspase-3, the probe is cleaved, releasing the fluorescent moiety, which then emits a bright green signal. This allows for the sensitive and specific visualization of apoptotic cells by fluorescence microscopy and flow cytometry.

Principle of the Assay

The this compound probe is a non-fluorescent substrate for activated caspase-3. It readily crosses the cell membrane and, in apoptotic cells, is recognized and cleaved by activated caspase-3. This cleavage event results in the generation of a highly fluorescent product that is retained within the cell. The intensity of the green fluorescence is directly proportional to the amount of activated caspase-3, providing a quantitative measure of apoptosis.

Applications
  • Identification and quantification of apoptotic cells: Visualize and quantify apoptotic cells in culture by fluorescence microscopy and flow cytometry.

  • Drug discovery and development: Screen for the pro- or anti-apoptotic effects of drug candidates.

  • Basic research: Study the mechanisms of apoptosis in various biological systems and disease models.

  • Toxicology studies: Assess the cytotoxic effects of chemical compounds.

Quantitative Data Summary
PropertyValue
Fluorophore Green-emitting dye
Excitation Maximum ~488 nm
Emission Maximum ~520 nm
Filter Set Standard FITC
Cell Permeability Yes
Target Activated Caspase-3
Assay Type Live-cell imaging, Flow Cytometry
Storage -20°C, protect from light

Experimental Protocols

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy

Materials Required:

  • This compound

  • 10X Apoptosis Wash Buffer

  • Hoechst 33342 (for nuclear counterstaining, optional)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Inducing agent for apoptosis (e.g., Staurosporine)

  • Fluorescence microscope with a FITC filter set

Procedure:

  • Cell Seeding: Seed adherent cells on glass coverslips or in optical-bottom plates at a suitable density to achieve 50-70% confluency on the day of the experiment.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent at an appropriate concentration and for a sufficient duration to induce apoptosis. Include a negative control (untreated cells).

  • Preparation of Staining Solution:

    • Prepare 1X Apoptosis Wash Buffer by diluting the 10X stock solution with deionized water.

    • Prepare the this compound staining solution by diluting the stock solution to the recommended working concentration in the complete cell culture medium.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the prepared this compound staining solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

    • (Optional) For nuclear counterstaining, add Hoechst 33342 to the staining solution during the last 10 minutes of incubation.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells twice with 1X Apoptosis Wash Buffer.

  • Imaging:

    • Add fresh 1X Apoptosis Wash Buffer or culture medium to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with a FITC filter set. Apoptotic cells will show bright green fluorescence.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

Materials Required:

  • This compound

  • 10X Apoptosis Wash Buffer

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Inducing agent for apoptosis (e.g., Staurosporine)

  • Flow cytometer

Procedure:

  • Cell Culture and Induction of Apoptosis: Culture suspension cells in appropriate flasks or plates. Induce apoptosis as described for adherent cells.

  • Cell Harvesting:

    • Transfer the cell suspension to centrifuge tubes.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Preparation of Staining Solution: Prepare the this compound staining solution as described in Protocol 1.

  • Cell Staining:

    • Resuspend the cell pellet in the this compound staining solution.

    • Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Add 1 mL of 1X Apoptosis Wash Buffer to the cell suspension.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of 1X Apoptosis Wash Buffer.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer using the FITC channel (or equivalent for green fluorescence).

    • Use forward and side scatter to gate on the cell population of interest.

    • Quantify the percentage of green-fluorescent (apoptotic) cells.

Visualizations

Apoptosis_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage, ER stress) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Caspase8 Procaspase-8 Death_Receptors->Caspase8 Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Mitochondria->Apoptosome Activated_Caspase8 Activated Caspase-8 Caspase8->Activated_Caspase8 Caspase3 Procaspase-3 Activated_Caspase8->Caspase3 Caspase9 Procaspase-9 Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Apoptosome->Caspase9 Activated_Caspase9->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 LB60OF61_inactive This compound (Non-fluorescent) Activated_Caspase3->LB60OF61_inactive Cleavage Apoptosis Apoptosis Activated_Caspase3->Apoptosis LB60OF61_active Cleaved this compound (Green Fluorescent) LB60OF61_inactive->LB60OF61_active Experimental_Workflow Start Start: Cell Culture Induce_Apoptosis Induce Apoptosis (e.g., with Staurosporine) Start->Induce_Apoptosis Stain_Cells Stain Cells with this compound (30-60 min at 37°C) Induce_Apoptosis->Stain_Cells Prepare_Staining_Solution Prepare this compound Staining Solution Prepare_Staining_Solution->Stain_Cells Wash_Cells Wash Cells with 1X Apoptosis Wash Buffer Stain_Cells->Wash_Cells Image_or_Analyze Image (Microscopy) or Analyze (Flow Cytometry) Wash_Cells->Image_or_Analyze End End: Data Analysis Image_or_Analyze->End

Application Notes and Protocols for LB-60-OF61 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB-60-OF61 is a novel and potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] As cancer cells exhibit a heightened dependence on NAMPT for their increased energy and metabolic demands, targeting this enzyme presents a promising therapeutic strategy.[2][3][4] this compound has demonstrated cytotoxic activity, particularly in cancer cell lines with high expression of the MYC oncogene.[1] These application notes provide detailed protocols for high-throughput screening (HTS) assays to characterize the activity of this compound and similar compounds, enabling researchers to assess their therapeutic potential.

Mechanism of Action and Signaling Pathway

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide. NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and PARPs.[2][5] By inhibiting NAMPT, this compound depletes the intracellular NAD+ pool, leading to a cascade of events that culminate in cancer cell death. This includes disruption of cellular metabolism, inhibition of DNA repair mechanisms, and altered activity of signaling pathways regulated by NAD+-dependent enzymes.[2][5]

NAMPT_Signaling_Pathway cluster_cell Cancer Cell Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD Converted to Sirtuins Sirtuins NAD->Sirtuins Activates PARPs PARPs NAD->PARPs Activates Metabolism Energy Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism Coenzyme for LB60 This compound LB60->NAMPT Inhibits CellDeath Apoptosis/ Cell Death Sirtuins->CellDeath DNARepair DNA Repair PARPs->DNARepair Metabolism->CellDeath Depletion leads to DNARepair->CellDeath Inhibition leads to

Caption: NAMPT Signaling Pathway and Inhibition by this compound.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the cytotoxic activity of this compound against a human cancer cell line. This data is derived from cell viability assays performed as described in the experimental protocols below.

Cell LineCancer TypeIC50 (nM)
HCT116Colorectal Carcinoma3.7

Note: This data is based on the findings from Estoppey D, et al. (2017) and may vary depending on experimental conditions.

Experimental Protocols

High-Throughput Cell Viability Assay

This protocol is designed for the high-throughput screening of compounds like this compound to determine their cytotoxic effects on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • 384-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium to a final concentration that allows for exponential growth during the assay period.

    • For HCT116 cells, seed 1500 cells per well in a 384-well plate in a volume of 40 µL.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range for an initial screen would be from 0.37 nM to 20 µM.

    • Ensure the final DMSO concentration in all wells, including controls, is normalized to 0.2% to avoid solvent-induced toxicity.

    • Using a multichannel pipette or automated liquid handler, add 10 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (DMSO) and no-treatment controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Cell_Viability_Workflow cluster_workflow High-Throughput Cell Viability Assay Workflow A 1. Seed Cells (e.g., 1500 cells/well in 384-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B D 4. Add Compound to Cells B->D C 3. Prepare Compound Dilutions (e.g., 0.37 nM - 20 µM) C->D E 5. Incubate for 72h (37°C, 5% CO2) D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for the High-Throughput Cell Viability Assay.

CRISPR/Cas9-Based Chemogenomic Profiling

This advanced protocol is used to identify the cellular targets of a compound and to understand its mechanism of action by assessing how the deletion of specific genes affects cellular sensitivity to the compound.

Materials:

  • Cancer cell line expressing Cas9 (e.g., HCT116-Cas9)

  • Lentiviral guide RNA (sgRNA) library with genome-wide coverage

  • This compound

  • Puromycin

  • Next-Generation Sequencing (NGS) platform and reagents

Protocol:

  • Cell Transduction:

    • Transduce a population of 200 million HCT116-Cas9 cells with the lentiviral sgRNA library at a multiplicity of infection (MOI) of 0.5. The library should have a coverage of at least 5 sgRNAs per gene.

    • Select for successfully transduced cells using puromycin.

  • Compound Treatment:

    • Five days post-transduction, split the cell population into three groups:

      • Vehicle control (DMSO)

      • This compound at a low concentration (e.g., IC30)

      • This compound at a high concentration (e.g., IC50)

  • Sample Collection:

    • Collect cell samples at multiple time points (e.g., day 14, 18, and 21) after the start of the compound treatment.

  • Genomic DNA Extraction and Library Preparation:

    • Extract genomic DNA from the collected cell samples.

    • Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

    • Prepare the amplified DNA for NGS.

  • Next-Generation Sequencing and Data Analysis:

    • Sequence the prepared libraries on an NGS platform.

    • Align the sequencing reads to the sgRNA library to determine the relative abundance of each sgRNA in each sample.

    • Calculate the log2 fold change of each sgRNA in the compound-treated samples relative to the DMSO control.

    • Genes for which sgRNAs are depleted in the presence of the compound are considered sensitizers, while genes for which sgRNAs are enriched are considered resistors. The primary target of the compound is often identified as a top sensitizer gene.

CRISPR_Profiling_Workflow cluster_workflow CRISPR/Cas9 Chemogenomic Profiling Workflow A 1. Transduce Cas9-expressing cells with sgRNA library B 2. Select for transduced cells A->B C 3. Treat cells with this compound (IC30, IC50) and DMSO B->C D 4. Collect samples at multiple time points C->D E 5. Extract gDNA and amplify sgRNA regions D->E F 6. Next-Generation Sequencing E->F G 7. Analyze sgRNA abundance and identify targets F->G

References

Mass Spectrometry Analysis of LB-60-OF61: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LB-60-OF61 is a novel small molecule identified as a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] As a cytotoxic agent, it has shown particular efficacy against cell lines with high expression of the MYC oncogene, such as the human colon cancer cell line HCT116.[2] The mechanism of action involves the inhibition of the NAMPT-mediated NAD+ salvage pathway, leading to cellular energy depletion and apoptosis, especially in cancer cells that are highly dependent on this pathway.[3][4]

Mass spectrometry is an indispensable tool for the characterization and quantification of small molecule drug candidates like this compound in complex biological matrices.[5][6] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, intended to guide researchers in preclinical and drug development settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for method development in mass spectrometry.

PropertyValueReference
CAS Number794461-93-1[7][8]
Molecular FormulaC29H30N6O2[2][7]
Molecular Weight494.59 g/mol [2]
AppearanceWhite to light yellow solid powder[2]
SolubilityDMSO: ~200 mg/mL (~404.38 mM)[2]

Quantitative Data Summary

The biological activity of this compound has been characterized by its potent inhibition of cell proliferation. Table 2 summarizes the reported half-maximal inhibitory concentration (IC50).

Cell LineAssay TypeIC50Reference
HCT116Cell Viability~30 nM[2]

Signaling Pathway

This compound targets NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. Inhibition of NAMPT leads to a depletion of cellular NAD+, a critical coenzyme for numerous cellular processes, including ATP production and the function of NAD+-dependent enzymes like PARPs and sirtuins.[3][4] This disruption of cellular metabolism is particularly detrimental to rapidly proliferating cancer cells, especially those driven by the MYC oncogene, which upregulates metabolic pathways dependent on NAD+.

NAMPT_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 NAD+ Salvage Pathway cluster_2 Cellular Processes Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalysis NAD+ NAD+ NMN->NAD+ ATP_Production ATP Production NAD+->ATP_Production DNA_Repair DNA Repair (PARPs) NAD+->DNA_Repair Gene_Silencing Gene Silencing (Sirtuins) NAD+->Gene_Silencing Cell_Death Apoptosis ATP_Production->Cell_Death DNA_Repair->Cell_Death Gene_Silencing->Cell_Death This compound This compound This compound->NAMPT Inhibition MYC_Oncogene MYC Oncogene MYC_Oncogene->NAMPT Upregulates Sample_Prep_Workflow A 1. Cell Culture and Treatment - Plate HCT116 cells - Treat with this compound at desired concentrations and time points B 2. Cell Lysis and Protein Precipitation - Wash cells with ice-cold PBS - Lyse cells and precipitate proteins with ice-cold acetonitrile containing an internal standard A->B C 3. Centrifugation - Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet protein debris B->C D 4. Supernatant Collection - Carefully collect the supernatant containing this compound and the internal standard C->D E 5. Sample Evaporation and Reconstitution - Evaporate the supernatant to dryness under a stream of nitrogen - Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis D->E F 6. LC-MS/MS Analysis - Inject the reconstituted sample into the LC-MS/MS system E->F

References

Application Notes: Wortmannin as a Tool for Studying the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention and a subject of intense research.[3][5] Wortmannin, a fungal metabolite, is a potent and irreversible inhibitor of PI3K, serving as an invaluable tool for the elucidation of the PI3K/Akt pathway's functions and for the initial stages of drug discovery.[6][7][8]

Mechanism of Action:

Wortmannin exerts its inhibitory effect by covalently binding to the p110 catalytic subunit of PI3K.[6] This irreversible binding inactivates the kinase, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin-homology (PH) domain-containing proteins, such as Akt (also known as Protein Kinase B, PKB) and its upstream activator PDK1, to the plasma membrane.[2][5] The inhibition of PI3K by Wortmannin thus blocks the downstream activation of Akt and its subsequent signaling cascade.

Applications in Research:

  • Pathway Elucidation: Wortmannin is widely used to determine whether a cellular process is dependent on PI3K activity. By treating cells with Wortmannin and observing the abrogation of a specific response, researchers can infer the involvement of the PI3K/Akt pathway.

  • Target Validation: In the context of drug development, Wortmannin can be used to validate PI3K as a therapeutic target for a particular disease.

  • Apoptosis and Cell Cycle Studies: The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Wortmannin treatment can induce apoptosis and cell cycle arrest in various cell types, allowing for the study of these fundamental processes.[9][10][11]

  • Metabolic Studies: Given the pathway's role in metabolic regulation, Wortmannin is a useful tool for investigating processes such as glucose uptake and glycogen synthesis.[3]

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of Wortmannin against various kinases. It is important to note that while Wortmannin is a potent PI3K inhibitor, it can also inhibit other kinases at higher concentrations.[6][12]

TargetIC50 ValueNotes
PI3K~3 nMPotent, selective, and irreversible inhibitor.[7][8]
PLK1 (Polo-like kinase 1)~24 nMWortmannin also potently inhibits PLK1.[6][7]
PLK3 (Polo-like kinase 3)~48 nMInhibition of PLK3 is also observed.[7]
mTORHigher concentrationsInhibition of mTOR, DNA-PK, PI4K, MLCK, and p38 MAPK occurs at 50 to 100-fold higher concentrations than for PI3K.[12]
DNA-PKHigher concentrations
PI4KHigher concentrations
MLCKHigher concentrations
p38 MAPKHigher concentrations

Signaling Pathway Diagram

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P pAkt p-Akt Akt->pAkt P (Ser473) Downstream Downstream Effectors pAkt->Downstream Wortmannin Wortmannin Wortmannin->PI3K Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Plate Cells starve Serum Starve Cells start->starve pretreat Pre-treat with Wortmannin or Vehicle starve->pretreat stimulate Stimulate with Growth Factor pretreat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify western Western Blot (p-Akt, Total Akt, β-actin) quantify->western analyze Data Analysis western->analyze

References

Commercial suppliers of LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to LB-60-OF61, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols based on currently available data.

Application Notes

Introduction

This compound is a novel small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2][3] By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, leading to cellular energy crisis and subsequent cell death. This compound has demonstrated potent cytotoxic activity, with marked selectivity for cancer cell lines overexpressing the MYC oncogene.[1][4][5] The chemical formula for this compound is C29H30N6O2, and its CAS number is 794461-93-1.[1][6]

Mechanism of Action

NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide. NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. Cancer cells, particularly those with high metabolic rates and MYC overexpression, are highly dependent on the NAMPT-mediated NAD+ salvage pathway for their survival and proliferation. This compound inhibits NAMPT, leading to a rapid decline in intracellular NAD+ pools. This disruption of cellular metabolism triggers an energy crisis, ultimately inducing apoptosis and cell death in susceptible cancer cells.[4][7]

Applications

  • Cancer Research: this compound is a valuable tool for studying the role of NAMPT and NAD+ metabolism in cancer biology. Its selectivity for MYC-overexpressing cells makes it particularly relevant for research into MYC-driven malignancies.[1][4]

  • Drug Development: As a potent NAMPT inhibitor, this compound serves as a lead compound for the development of novel anticancer therapeutics targeting cellular metabolism.

  • Cell Biology: This compound can be used to investigate the downstream effects of NAD+ depletion on various cellular processes, such as signaling pathways, mitochondrial function, and stress responses.

Quantitative Data

ParameterValueCell LineReference
IC50 ~30 nMHCT116[1][2]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line of interest (e.g., HCT116).

Materials:

  • This compound (powder or DMSO stock solution)

  • Cancer cell line of interest (e.g., HCT116)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Multimode plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to the desired seeding density.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.

    • For example, if using CellTiter-Glo®, add the reagent to each well, incubate for the recommended time, and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

NAMPT_Signaling_Pathway cluster_0 Cellular Metabolism NAM Nicotinamide NMN NMN NAM->NMN NAMPT NAMPT NAMPT NAD NAD+ NMN->NAD NMNAT Cellular_Functions Redox Reactions, DNA Repair, Signaling NAD->Cellular_Functions MYC MYC Overexpression MYC->NAMPT Upregulates LB60 This compound LB60->NAMPT Inhibits

Caption: Signaling pathway of NAMPT and its inhibition by this compound.

Experimental_Workflow cluster_workflow In Vitro Cell Viability Assay Workflow A 1. Seed Cells (e.g., HCT116) B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells (48-72h) B->C D 4. Add Viability Reagent C->D E 5. Measure Signal (Luminescence) D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: Experimental workflow for a cell viability assay using this compound.

Commercial Suppliers

This compound is available from several commercial suppliers for research purposes, including:

  • InvivoChem[1]

  • MedchemExpress[2]

  • APExBIO[8]

  • Adooq Bioscience[3]

  • CymitQuimica[9]

  • Ace Therapeutics[10]

  • CP Lab Safety[11]

  • ChemicalBook[6]

Note: This product is for research use only and not for human or therapeutic use. Researchers should consult the safety data sheet (SDS) provided by the supplier before handling this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "LB-60-OF61" is not publicly available. The following troubleshooting guide provides a generalized framework for addressing common experimental challenges with novel compounds and can be adapted to your specific research needs.

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results. The following guides and FAQs address common issues encountered during in-vitro and in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: My compound shows inconsistent potency (IC50/EC50) across different assay runs. What are the potential causes?

A1: Inconsistent potency is a common issue that can arise from several factors:

  • Reagent Variability: Ensure all reagents, including cell culture media, serum, and the compound itself, are from the same lot number for a set of experiments. Lot-to-lot variability can significantly impact results.

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Assay Conditions: Minor variations in incubation times, temperature, CO2 levels, or cell seeding density can affect compound activity. Strict adherence to the protocol is crucial.

  • Compound Stability: The compound may be unstable in the assay medium. Assess compound stability over the time course of the experiment.

  • Operator Variability: Differences in pipetting techniques and timing between users can introduce variability.

Q2: I am observing high background noise in my signaling pathway analysis (e.g., Western Blot, ELISA). How can I reduce it?

A2: High background can mask true signals. Consider the following troubleshooting steps:

  • Blocking: Optimize the blocking step by trying different blocking agents (e.g., BSA, non-fat milk) and increasing the blocking time.

  • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.

  • Washing Steps: Increase the number and duration of wash steps to remove non-specifically bound antibodies.

  • Cell Lysis: Ensure complete cell lysis to release the target protein and use protease and phosphatase inhibitors to prevent degradation.

Q3: My in-vivo study shows poor bioavailability of the compound. What steps can I take?

A3: Poor bioavailability can be a significant hurdle. Potential solutions include:

  • Formulation Optimization: Experiment with different formulation strategies, such as using solubility enhancers (e.g., cyclodextrins), creating a salt form, or developing a nanoparticle-based delivery system.

  • Route of Administration: If oral bioavailability is low, consider alternative routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration.

  • Metabolic Stability: Investigate the metabolic stability of your compound in liver microsomes or hepatocytes to identify potential metabolic liabilities.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

This guide addresses common issues when using assays like MTT, XTT, or CellTiter-Glo to assess the cytotoxic or cytostatic effects of a compound.

Problem: High variability in cell viability readings between replicate wells or plates.

Potential Cause Troubleshooting Step Expected Outcome
Uneven Cell SeedingEnsure thorough cell suspension mixing before and during plating. Calibrate multichannel pipettes.Consistent cell numbers across all wells, leading to lower standard deviations.
Edge EffectsAvoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.Reduced variability between inner and outer wells.
Compound PrecipitationVisually inspect the wells for compound precipitation. Test compound solubility in the assay medium.Clear solutions in all wells, ensuring accurate compound concentration.
Reagent Addition ErrorUse a multichannel pipette for adding assay reagents to all wells simultaneously.Uniform reaction times across the plate, leading to more reliable data.
Guide 2: Off-Target Effects Observed in Phenotypic Screens

This guide provides steps to differentiate between on-target and off-target effects of a novel compound.

Problem: The compound induces unexpected or undesirable phenotypic changes in cells or animal models.

Potential Cause Troubleshooting Step Expected Outcome
Non-Specific Target EngagementPerform a kinome scan or other broad target profiling assays to identify potential off-targets.Identification of unintended molecular targets of the compound.
Compound CytotoxicityRun a counter-screen using a cell line that does not express the intended target.Determine if the observed phenotype is due to general cytotoxicity rather than target-specific effects.
Metabolite ActivityIdentify the major metabolites of the compound and test their activity in relevant assays.Elucidate whether the observed effects are due to the parent compound or its metabolites.

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G Compound Compound X Receptor Target Receptor Compound->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway activated by Compound X.

G Start Start: Cell Culture Treatment Compound Treatment Start->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay DataCollection Data Collection (Absorbance Reading) Assay->DataCollection Analysis Data Analysis (IC50 Calculation) DataCollection->Analysis End End: Report Results Analysis->End

Caption: General experimental workflow for a cell viability assay.

Optimizing LB-60-OF61 Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of LB-60-OF61 for various experimental applications. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful and efficient use of this potent NAMPT inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which is critical for various cellular processes including energy metabolism, DNA repair, and signaling. This NAD+ depletion leads to cytotoxic effects, particularly in cancer cells with high energy demands and reliance on the NAD+ salvage pathway.

Q2: Why is this compound particularly effective in MYC-overexpressing cancer cells?

A2: There is a well-established positive feedback loop between the MYC oncogene and the NAMPT/SIRT1 axis. c-MYC activation upregulates the expression of NAMPT, leading to increased NAD+ levels. This, in turn, activates the NAD+-dependent deacetylase SIRT1, which can deacetylate and stabilize c-MYC, further promoting its oncogenic activity. By inhibiting NAMPT, this compound disrupts this feedback loop, leading to reduced NAD+ levels, decreased SIRT1 activity, and consequently, destabilization of c-MYC. This makes cancer cells with MYC overexpression particularly vulnerable to NAMPT inhibition.

Q3: What is a good starting concentration range for my experiments with this compound?

A3: Based on available data, a sensible starting point for in vitro experiments is to test a concentration range that brackets the known IC50 value. For this compound, the reported IC50 in HCT116 cells is approximately 30 nM. Therefore, a good starting range for a dose-response experiment would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) concentrations. This range should be adjusted based on the specific cell line and assay being used.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For final experimental concentrations, the DMSO stock should be serially diluted in the appropriate cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
No or low cytotoxicity observed at expected concentrations. 1. Cell line resistance: The cell line may have low NAMPT expression or utilize alternative NAD+ biosynthesis pathways (e.g., the Preiss-Handler pathway via NAPRT). 2. Compound degradation: Improper storage or handling of this compound may have led to its degradation. 3. Incorrect concentration: Errors in calculation or dilution of the stock solution.1. Check NAPRT expression: If possible, assess the expression level of Nicotinate Phosphoribosyltransferase (NAPRT) in your cell line. NAPRT-proficient cells may be less sensitive to NAMPT inhibitors. Consider using a combination with a NAPRT inhibitor if applicable. 2. Use fresh aliquots: Always use a fresh aliquot of the this compound stock solution for each experiment. 3. Verify calculations and dilutions: Double-check all calculations and ensure accurate pipetting.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Incomplete compound mixing: The compound was not mixed thoroughly in the medium before being added to the cells.1. Ensure proper cell suspension: Thoroughly resuspend cells before plating to ensure a homogenous cell suspension. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS or medium to maintain humidity. 3. Ensure proper mixing: Gently mix the plate after adding the compound to ensure even distribution.
Unexpected off-target effects. 1. High compound concentration: Using concentrations that are too high can lead to non-specific effects. 2. DMSO toxicity: The final concentration of DMSO in the culture medium is too high.1. Perform a dose-response experiment: Determine the optimal concentration range that elicits the desired effect without significant off-target toxicity. 2. Maintain low DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT or WST-1)

This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to prepare 2X working concentrations. A suggested 10-point, 3-fold serial dilution starting from 20 µM (2X) would cover a range from 10 µM to approximately 0.5 nM (final concentrations).

    • Remove the medium from the wells and add 100 µL of the appropriate working concentration of this compound or vehicle control (medium with 0.1% DMSO) to each well. It is recommended to perform each treatment in triplicate.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized for your specific cell line.

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

      • Mix gently on a plate shaker to dissolve the formazan crystals.

    • For WST-1 Assay:

      • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation

Table 1: Representative IC50 Values of Potent NAMPT Inhibitors in Various Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound HCT116Colon Carcinoma~30--INVALID-LINK--
KPT-9274 U251-HFGlioblastoma~100-1000--INVALID-LINK--
LSN3154567 A2780Ovarian Cancer11.5--INVALID-LINK--
OT-82 Various ALL cell linesAcute Lymphoblastic Leukemia0.2 - 4.0--INVALID-LINK--

Note: This table provides representative data. The potency of this compound may vary depending on the specific cancer cell line and experimental conditions.

Visualizations

Signaling_Pathway cluster_feedback_loop MYC/NAMPT/SIRT1 Positive Feedback Loop cluster_downstream Downstream Effects MYC c-MYC (Oncogene) NAMPT NAMPT MYC->NAMPT Upregulates Expression NAD NAD+ NAMPT->NAD Synthesizes SIRT1 SIRT1 (Deacetylase) NAD->SIRT1 Activates SIRT1->MYC Deacetylates & Stabilizes LB60 This compound LB60->Inhibition Inhibition->NAMPT Inhibits Reduced_NAD Reduced NAD+ Reduced_SIRT1 Reduced SIRT1 Activity Reduced_NAD->Reduced_SIRT1 Destabilized_MYC Destabilized c-MYC Reduced_SIRT1->Destabilized_MYC Cell_Death Apoptosis/ Cell Death Destabilized_MYC->Cell_Death

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO C Prepare serial dilutions of this compound (e.g., 10 µM to 0.5 nM) A->C B Seed cells in 96-well plate (5,000-10,000 cells/well) D Treat cells and incubate for 48-72 hours B->D C->D E Perform cell viability assay (MTT, WST-1, etc.) D->E F Measure absorbance E->F G Calculate % viability and plot dose-response curve F->G H Determine IC50 value G->H

Caption: Workflow for optimizing this compound concentration.

Technical Support Center: Preventing Compound Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing the precipitation of small molecule compounds, using the model compound Gefitinib (as a representative for LB-60-OF61), in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my compound (this compound) precipitating in my aqueous experimental media?

A1: Precipitation of hydrophobic small molecules like many kinase inhibitors is a common issue.[1] This often occurs when a stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer where the compound's solubility is significantly lower.[1] Several factors can trigger precipitation, including the compound's intrinsic physicochemical properties, high concentrations exceeding its solubility limit, shifts in pH, temperature fluctuations, and interactions with components in the media.[2]

Q2: Can I still use my experimental media if a precipitate is visible?

A2: It is strongly advised not to use media with a visible precipitate. The presence of solid particles indicates that the actual concentration of your compound in the solution is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended biological effects.

Q3: How does pH influence the solubility of my compound?

A3: The solubility of many compounds is highly dependent on pH, especially for molecules with ionizable functional groups. For weakly basic compounds, solubility generally increases in acidic conditions (lower pH) where the molecule becomes protonated (ionized).[1] Conversely, at a pH above the compound's pKa, it will be in its less soluble, unionized form.[1] For example, Gefitinib is a dibasic compound with pKa values of 5.4 and 7.2, and its solubility is pH-dependent.[3][4] It is sparingly soluble at a pH below 4 but is practically insoluble above pH 7.[5][6]

Q4: What is the difference between kinetic and thermodynamic solubility?

A4: Understanding the distinction between these two solubility types is crucial for troubleshooting precipitation.

  • Kinetic Solubility: This refers to the concentration of a compound that can be achieved upon rapid dilution of a stock solution into an aqueous buffer. It often represents a temporary, supersaturated state.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions over an extended period.

A compound may initially appear soluble (kinetic solubility) but can precipitate over time as it equilibrates to its lower thermodynamic solubility.

Troubleshooting Guides

If you are experiencing precipitation with this compound, follow these troubleshooting steps:

Initial Troubleshooting Steps

A systematic approach to resolving precipitation issues is crucial. The following workflow provides a step-by-step guide to diagnosing and solving the problem.

G start Precipitation Observed check_control Prepare a control (media + solvent, no compound) start->check_control precipitate_in_control Precipitate in control? check_control->precipitate_in_control media_issue Issue with media components or solvent concentration. Investigate media stability. precipitate_in_control->media_issue Yes compound_issue Precipitate is likely the compound. precipitate_in_control->compound_issue No solubility_data Review solubility data (literature, supplier info) compound_issue->solubility_data optimization Proceed to Optimization Strategies solubility_data->optimization

Caption: Initial troubleshooting workflow for compound precipitation.

Optimization Strategies

If initial checks confirm the precipitate is your compound, consider the following optimization strategies.

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of your compound in the experimental media to below its solubility limit.

  • Modify the Dilution Method:

    • Stir While Adding: Slowly add the stock solution to the aqueous media while gently stirring or vortexing. This gradual addition can help prevent the compound from crashing out.

    • Increase the Volume of Aqueous Media: Using a larger volume for dilution can help maintain a lower concentration of the organic solvent.

  • Adjust the pH: For pH-sensitive compounds, adjusting the pH of the buffer can significantly enhance solubility.[1][2] Be mindful that altering the pH of cell culture media can impact cell viability and other experimental parameters.

  • Gentle Warming: Gently warming the solution to 37°C can sometimes improve the solubility of a compound. However, use this method with caution as excessive heat can degrade sensitive molecules.

  • Use of Co-solvents: For certain applications, incorporating a small percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol) into the final media can increase compound solubility. The potential toxicity of the co-solvent on the experimental system must be evaluated.

The following diagram illustrates a decision-making process for selecting an appropriate solubilization strategy.

G start Precipitation Persists concentration Is final concentration above known solubility limit? start->concentration lower_conc Lower the final concentration concentration->lower_conc Yes ph_sensitive Is the compound pH-sensitive? concentration->ph_sensitive No end Solution Optimized lower_conc->end adjust_ph Adjust buffer pH (consider experimental impact) ph_sensitive->adjust_ph Yes temp_sensitive Is the compound temperature stable? ph_sensitive->temp_sensitive No adjust_ph->end warm_solution Gently warm solution (e.g., to 37°C) temp_sensitive->warm_solution Yes co_solvent Consider co-solvents (e.g., ethanol, propylene glycol) (check for toxicity) temp_sensitive->co_solvent No warm_solution->end co_solvent->end

Caption: Decision tree for optimizing compound solubility.

Data Presentation: Physicochemical Properties of Gefitinib

The following tables summarize key physicochemical properties of the model compound Gefitinib, which can inform strategies to prevent precipitation.

Table 1: General Physicochemical Properties of Gefitinib

PropertyValueReference
Molecular FormulaC₂₂H₂₄ClFN₄O₃[6]
Molecular Weight446.9 g/mol [6]
pKa5.4 and 7.2[3][6]
logP3.2[6]
Melting Point119-120°C[7]

Table 2: Solubility of Gefitinib in Various Solvents

SolventSolubilityReference
DMSOUp to 40 mg/mL[7]
EthanolApprox. 0.3-4 mg/mL[7][8]
Dimethylformamide (DMF)Approx. 20 mg/mL[8]
1:1 DMSO:PBS (pH 7.2)Approx. 0.5 mg/mL[8]
Aqueous BufferSparingly soluble (pH 7)[5][6]

Experimental Protocols

Protocol 1: Determination of Apparent Solubility

This protocol provides a method to estimate the apparent solubility of a compound in your specific experimental medium.

Materials:

  • Compound of interest (e.g., this compound)

  • DMSO (or other appropriate organic solvent)

  • Experimental aqueous medium (e.g., cell culture media, buffer)

  • Microcentrifuge tubes

  • Vortexer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Create a Dilution Series: a. Aliquot a fixed volume of your experimental medium into a series of microcentrifuge tubes. b. Add increasing volumes of the compound stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). c. Include a control tube containing the medium and the highest volume of DMSO used.

  • Incubate: Vortex each tube gently and incubate under your experimental conditions (e.g., 37°C for 24 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness.

  • Quantify Soluble Fraction (Optional): a. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. b. Carefully transfer the supernatant to a new tube. c. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., spectrophotometry at a specific wavelength or HPLC).

  • Determine Solubility Limit: The highest concentration that does not show a visible precipitate and where the measured soluble concentration is consistent with the nominal concentration is the approximate apparent solubility limit.

Protocol 2: Step-wise Dilution for Preparing Working Solutions

This protocol is designed to minimize precipitation when diluting a compound from an organic stock solution into an aqueous medium.

Materials:

  • Concentrated stock solution of the compound in an organic solvent (e.g., 10 mM in DMSO).

  • Experimental aqueous medium.

  • Sterile microcentrifuge tubes or conical tubes.

Procedure:

  • Dispense Aqueous Medium: Add the required volume of the final aqueous medium to a sterile tube.

  • Vortex/Stir: While gently vortexing or stirring the aqueous medium, slowly add the required volume of the compound's stock solution drop-wise.

  • Brief Incubation: Allow the solution to mix for a few minutes.

  • Final Dilution (if necessary): If further dilution is required, use the freshly prepared working solution to make subsequent dilutions in the aqueous medium.

  • Visual Confirmation: Before use, visually inspect the final working solution for any signs of precipitation.

References

LB-60-OF61 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor LB-60-OF61. The following resources address potential off-target effects and offer strategies for their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A: Off-target effects occur when a small molecule like this compound interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and potential adverse side effects in a clinical setting.[1] Therefore, understanding and mitigating the off-target effects of this compound is crucial for ensuring both the efficacy and safety of your research and any potential therapeutic applications.[1]

Q2: How can I determine if the observed cellular phenotype in my experiment is a result of an off-target effect of this compound?

A: A multi-pronged approach is recommended to investigate potential off-target effects. Comparing the observed cellular phenotype with the known effects of inhibiting the intended target is a key first step; discrepancies may suggest off-target activity.[1] It is also crucial to perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant difference in potency can indicate an off-target effect.[1] Utilizing a structurally unrelated inhibitor of the same target can also be informative; if the phenotype is not replicated, it is likely an off-target effect of this compound.[1]

Q3: What are some common experimental approaches to identify the specific off-target proteins of this compound?

A: Several established methods can be employed to identify off-target interactions:

  • Proteomics-based approaches: Mass spectrometry can be used to quantify changes in the proteome of cells treated with this compound, which can reveal unexpected changes in protein levels, indicating off-target effects.[1]

  • Affinity-based methods: These techniques, such as chemical proteomics, utilize a modified version of this compound to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

  • Computational prediction: In silico tools can predict potential off-target interactions based on the structure of this compound and its similarity to known ligands for other proteins.[2][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Observed cellular phenotype is inconsistent with the known function of the intended target. Off-target effects of this compound1. Dose-response analysis: Compare the EC50/IC50 for the observed phenotype with the on-target binding affinity. A significant discrepancy suggests an off-target effect.[1]2. Use a structurally unrelated inhibitor: If a different inhibitor for the same target does not produce the same phenotype, the original observation is likely due to an off-target effect of this compound.[1]3. Rescue experiment: Overexpress the intended target. If the phenotype is not rescued, it suggests the involvement of other targets.[1]
This compound shows toxicity in cell lines at concentrations required for target inhibition. Off-target toxicity1. Counter-screen: Test the compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[1]2. Toxicity panel screening: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).[1]
Inconsistent results between experiments using this compound. Experimental artifact or off-target effects1. Review and optimize protocol: Ensure consistent experimental conditions and include appropriate positive and negative controls.[4]2. Confirm compound integrity: Use freshly sourced and analytically validated (e.g., by NMR, MS, HPLC) this compound to rule out issues with compound purity or degradation.[4]

Experimental Protocols

Protocol 1: Western Blotting for Downstream Signaling Pathway Analysis

This protocol can be used to assess whether this compound affects the expected signaling pathway downstream of its intended target.

  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., HeLa, HEK293) at a density of 1x10^6 cells per 10 cm dish.

    • Allow cells to adhere overnight.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Lyse the cells in a buffer containing a protease and phosphatase inhibitor cocktail.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the target and downstream signaling proteins (e.g., phosphorylated and total protein levels).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify direct binding of this compound to its intended target in a cellular context.

  • Cell Treatment:

    • Treat intact cells with this compound at the desired concentration and a vehicle control.

  • Heating Profile:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble target protein at each temperature point by Western blotting or other quantitative methods.

    • Binding of this compound should stabilize the target protein, leading to a shift in its melting curve to higher temperatures.

Visualizations

experimental_workflow Troubleshooting Workflow for Off-Target Effects A Observe Unexpected Phenotype with this compound B Is Phenotype Consistent with On-Target MOA? A->B C Likely On-Target Effect B->C Yes D Potential Off-Target Effect B->D No E Perform Dose-Response Comparison D->E F Use Structurally Unrelated Inhibitor D->F G Conduct Rescue Experiment D->G H Identify Off-Target(s) E->H F->H G->H I Proteomics H->I J Affinity Purification-MS H->J K Computational Prediction H->K L Modify this compound or Experimental Design H->L

Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound.

signaling_pathway Hypothetical Signaling Pathway Affected by this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor Receptor Target Intended Target Receptor->Target Downstream1 Downstream Effector 1 Target->Downstream1 Response1 Cellular Response A Downstream1->Response1 OffTarget Off-Target Protein Downstream2 Downstream Effector 2 OffTarget->Downstream2 Response2 Unexpected Cellular Response B Downstream2->Response2 LB60 This compound LB60->Target Inhibition (On-Target) LB60->OffTarget Inhibition (Off-Target)

Caption: Diagram illustrating how this compound can have both on-target and off-target effects, leading to different cellular responses.

References

Technical Support Center: Enhancing the Bioavailability of LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the bioavailability of the poorly soluble compound, LB-60-OF61.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations for an orally administered, poorly soluble compound like this compound is a common challenge.[1] Potential causes include inconsistent dissolution in the gastrointestinal (GI) tract, food effects altering gastric emptying and GI fluid composition, extensive first-pass metabolism in the gut wall or liver, and differences in gastrointestinal motility among individual animals.[1]

    To mitigate this, consider the following troubleshooting steps:

    • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[1]

    • Optimize Formulation: Develop a formulation that enhances the solubility and dissolution rate of this compound, such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS).[2][3]

    • Evaluate Different Animal Strains: Some laboratory animal strains may exhibit more consistent GI physiology.[1]

    • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[1]

Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability

  • Question: Our formulation of this compound shows an improved dissolution profile in vitro, but we are not seeing a corresponding increase in oral bioavailability in our animal model. What could be the reason for this discrepancy?

  • Answer: A disconnect between in vitro dissolution and in vivo bioavailability for a compound like this compound can be attributed to several factors beyond simple dissolution. The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability.[4] If this compound is a BCS Class II or IV compound, it suffers from low solubility, and potentially low permeability as well.[5]

    Potential causes for the discrepancy include:

    • Low Permeability: Even if the compound dissolves, it may not be effectively transported across the intestinal wall.[6]

    • First-Pass Metabolism: The drug may be extensively metabolized in the intestine or liver before reaching systemic circulation.[6]

    • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen.

    • In Vitro-In Vivo Mismatch: The dissolution medium used in vitro may not accurately reflect the complex environment of the GI tract.

    To address this, consider investigating the permeability of this compound using Caco-2 cell assays and evaluating its metabolic stability in liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?

A1: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[7] The choice of strategy often depends on the specific physicochemical properties of the drug. Common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[4][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly enhance its solubility and dissolution.[3][7]

  • Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a popular choice.[1][2] They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[2]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug.[2]

Q2: How do I select the most appropriate formulation strategy for this compound?

A2: The selection of a suitable formulation strategy should be based on the physicochemical properties of this compound, including its solubility, permeability, and melting point. A decision-making workflow can aid in this process.

Q3: What are the key parameters to consider when developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

A3: When developing a SEDDS formulation, the following components and their selection are critical:

  • Oil Phase: The oil phase should have good solubilizing capacity for this compound.

  • Surfactant: The surfactant is crucial for the emulsification process and should be selected based on its ability to form a stable microemulsion.

  • Co-surfactant/Co-solvent: These components can improve the drug's solubility in the lipid base and facilitate the formation of a stable emulsion.

The ratio of these components needs to be optimized to ensure spontaneous emulsification upon dilution in the GI tract.

Data Presentation

Table 1: Illustrative Solubility Data for this compound in Various Media

MediumSolubility (µg/mL)
Water< 0.1
Simulated Gastric Fluid (SGF)0.2
Fasted State Simulated Intestinal Fluid (FaSSIF)0.5
Fed State Simulated Intestinal Fluid (FeSSIF)1.2

This table presents exemplary data for illustrative purposes.

Table 2: Exemplary Comparative Bioavailability of Different this compound Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension5050 ± 152.0200 ± 50100
Micronized Suspension50150 ± 401.5600 ± 120300
Solid Dispersion20300 ± 701.01200 ± 250600 (dose-normalized)
SEDDS20500 ± 1100.52500 ± 4001250 (dose-normalized)

This table contains hypothetical data for demonstration purposes.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: In Vivo Bioavailability Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Administration: Administer the this compound formulation (e.g., aqueous suspension, solid dispersion, SEDDS) orally via gavage at a specified dose. Include an intravenous (IV) group for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

BCS_Classification High_Sol High High_Perm High Low_Perm Low Class_I Class I High_Sol->Class_I Class_III Class III High_Sol->Class_III Low_Sol Low Class_II Class II Low_Sol->Class_II Class_IV Class IV Low_Sol->Class_IV High_Perm->Class_I High_Perm->Class_II Low_Perm->Class_III Low_Perm->Class_IV

Caption: Biopharmaceutical Classification System (BCS).

Bioavailability_Enhancement_Workflow Start Start: Poorly Soluble Compound (this compound) Physicochem Physicochemical Characterization Start->Physicochem Formulation Formulation Strategy Selection Physicochem->Formulation Development Formulation Development Formulation->Development In_Vitro In Vitro Dissolution Testing Development->In_Vitro In_Vivo In Vivo Bioavailability Study In_Vitro->In_Vivo Analysis Pharmacokinetic Analysis In_Vivo->Analysis End End: Optimized Bioavailability Analysis->End

Caption: Experimental workflow for bioavailability enhancement.

Formulation_Decision_Tree Start Start: Select Formulation for this compound Solubility Is the primary issue solubility or permeability? Start->Solubility MeltingPoint High or low melting point? Solubility->MeltingPoint Solubility PermeationEnhancer Consider Permeation Enhancers Solubility->PermeationEnhancer Permeability LipidSolubility Is it soluble in lipids? MeltingPoint->LipidSolubility Low MP SolidDispersion Solid Dispersion (Solvent Evaporation, Melt Extrusion) MeltingPoint->SolidDispersion High MP ParticleSize Particle Size Reduction (Micronization, Nanonization) LipidSolubility->ParticleSize No SEDDS Lipid-Based Formulation (SEDDS) LipidSolubility->SEDDS Yes

Caption: Decision tree for formulation strategy selection.

References

LB-60-OF61 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and troubleshooting of experiments involving the NAMPT inhibitor, LB-60-OF61.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] Its CAS number is 794461-93-1, and its molecular formula is C29H30N6O2.[1][3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which disrupts cellular metabolism and energy production, leading to cytotoxicity, particularly in cancer cells that have a high dependence on the NAD+ salvage pathway.[4][5] It has shown selectivity for cancer cell lines overexpressing the MYC oncogene.[1]

Q2: How should I store this compound?

A2: this compound is supplied as a solid, described as white to light yellow.[1] For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. For short-term storage, 4°C is acceptable. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[6]

Q3: What solvent should I use to prepare solutions of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10 mM).[1] For cell-based assays, further dilutions should be made in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: What are the known stability issues with this compound and similar compounds?

A4: While specific degradation pathways for this compound are not extensively published, compounds with similar heterocyclic structures, such as pyrrolo[2,3-d]pyrimidines, can be susceptible to hydrolysis and oxidation. The stability of NAD+, the product of the pathway this compound inhibits, is known to be pH-sensitive, degrading rapidly in acidic or alkaline solutions.[4] It is therefore crucial to maintain physiological pH in experimental buffers. Degradation products may act as enzyme inhibitors, potentially confounding experimental results.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected potency (high IC50). 1. Compound Degradation: Stock solution may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, light exposure).2. Inaccurate Concentration: Error in weighing the compound or in serial dilutions.3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to NAMPT inhibitors.[7]1. Prepare fresh stock solutions from the solid compound. Perform a quality control check (e.g., HPLC-MS) on the new and old stock solutions.2. Re-weigh the compound and carefully prepare new serial dilutions.3. Verify the expression of NAMPT in your cell line. Consider using a positive control cell line known to be sensitive to NAMPT inhibition.
High variability between experimental replicates. 1. Poor Solubility: Compound may be precipitating out of the aqueous culture medium at the final concentration.2. Inconsistent Cell Seeding: Uneven cell numbers across wells.3. Edge Effects in Assay Plates: Evaporation in the outer wells of the plate.1. Visually inspect the wells for precipitation under a microscope. Lower the final concentration or the percentage of the aqueous component if possible.2. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.3. Avoid using the outermost wells of the assay plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Unexpected cellular toxicity in control groups. 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be too high, causing solvent toxicity.2. Contaminated Reagents: Contamination in the cell culture medium or serum.1. Calculate the final DMSO concentration in your assay; ensure it is below the tolerance level for your specific cell line (typically <0.1%).2. Use fresh, sterile-filtered media and serum. Test for mycoplasma contamination.
No observable effect of the compound. 1. Incorrect Compound: The wrong compound may have been used.2. Inactive Compound: The compound may have completely degraded.3. Cell Line Insensitivity: The cell line may not rely on the NAMPT salvage pathway for NAD+ synthesis.[7]1. Verify the identity of the compound via its label and any accompanying documentation.2. Check the expiration date and storage history. Test the compound on a sensitive positive control cell line.3. Assess the expression of enzymes in alternative NAD+ synthesis pathways, such as the de novo pathway.[8]

Data on Compound Stability

The following tables present representative data from forced degradation studies to illustrate the stability profile of this compound under various stress conditions.

Table 1: Stability of this compound in Solution (10 µM in PBS, pH 7.4) at Different Temperatures

Storage Time% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 40°C
0 hours100%100%100%
24 hours99.5%97.2%91.3%
48 hours99.1%94.8%83.5%
72 hours98.8%92.1%76.8%

Table 2: pH Stability of this compound (10 µM) after 24 hours at 25°C

pHBuffer System% Remaining
3.0Citrate Buffer85.2%
5.0Acetate Buffer93.6%
7.4Phosphate-Buffered Saline97.2%
9.0Tris Buffer90.1%

Table 3: Photostability of this compound (Solid and 10 mM in DMSO) after 12 hours of Direct Light Exposure

SampleCondition% Remaining
SolidAmbient Temperature, Light99.8%
SolidAmbient Temperature, Dark100%
10 mM in DMSOAmbient Temperature, Light96.5%
10 mM in DMSOAmbient Temperature, Dark99.9%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of solid in a sterile, tared microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary. e. Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes. f. Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of this compound.

  • Acid/Base Hydrolysis: a. Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and a neutral solution (e.g., water or PBS). b. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). c. At specified time points, withdraw samples, neutralize them, and dilute for analysis.

  • Oxidative Degradation: a. Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). b. Incubate at room temperature, protected from light, for a defined period. c. Withdraw samples at time points for analysis.

  • Thermal Degradation: a. Store aliquots of this compound solution (in DMSO or an aqueous buffer) at elevated temperatures (e.g., 40°C, 60°C, 80°C). b. Store a control sample at the recommended storage temperature (-20°C or -80°C). c. Analyze samples at various time points.

  • Analysis: a. Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to quantify the remaining parent compound and detect degradation products. b. Calculate the percentage of this compound remaining relative to the time-zero sample.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Nicotinamide Nicotinamide NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) Nicotinamide->NAMPT NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN Rate-limiting step NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Glycolysis Glycolysis NAD->Glycolysis Cell_Survival Cell Survival & Proliferation Sirtuins->Cell_Survival PARPs->Cell_Survival ATP ATP Production Glycolysis->ATP ATP->Cell_Survival LB60_OF61 This compound LB60_OF61->NAMPT Inhibition

Caption: Signaling pathway showing the inhibition of NAMPT by this compound.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Reagents Check Reagent Prep & Storage Conditions Start->Check_Reagents Check_Cells Assess Cell Health & Seeding Density Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Degradation_Test Is Compound Degraded? Check_Reagents->Degradation_Test QC_Compound Perform QC on Compound (e.g., HPLC-MS) Degradation_Test->QC_Compound Yes Solubility_Test Is Compound Precipitating? Degradation_Test->Solubility_Test No Prepare_Fresh Prepare Fresh Stock Solution QC_Compound->Prepare_Fresh Rerun_Experiment Re-run Experiment Prepare_Fresh->Rerun_Experiment Microscopy Visual Inspection (Microscopy) Solubility_Test->Microscopy Yes Resistance_Test Is Cell Line Resistant? Solubility_Test->Resistance_Test No Adjust_Conc Adjust Final Concentration Microscopy->Adjust_Conc Adjust_Conc->Rerun_Experiment Positive_Control Test on Positive Control Cell Line Resistance_Test->Positive_Control Yes Resistance_Test->Rerun_Experiment No Positive_Control->Rerun_Experiment

Caption: Troubleshooting workflow for unexpected experimental results.

Storage_Decision_Tree Start Compound Received Form Solid or Solution? Start->Form Solid_Node Solid Compound Form->Solid_Node Solid Solution_Node Solution (in DMSO) Form->Solution_Node Solution Storage_Duration_Solid Storage Duration? Solid_Node->Storage_Duration_Solid Storage_Duration_Solution Storage Duration? Solution_Node->Storage_Duration_Solution Long_Term_Solid Store at -20°C Protect from light and moisture Storage_Duration_Solid->Long_Term_Solid > 2 weeks Short_Term_Solid Store at 4°C Storage_Duration_Solid->Short_Term_Solid < 2 weeks Long_Term_Solution Aliquot & Store at -80°C Avoid freeze-thaw Storage_Duration_Solution->Long_Term_Solution > 1 week Short_Term_Solution Store at -20°C Storage_Duration_Solution->Short_Term_Solution < 1 week

Caption: Decision tree for proper storage of this compound.

References

Technical Support Center: LB-60-OF61 (Resazurin-Based) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LB-60-OF61 based assays. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and ensure reliable and reproducible results. The this compound assay is a robust method for assessing cell viability and cytotoxicity, leveraging the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound assay?

The this compound assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[1][2][3] This conversion is carried out by mitochondrial, microsomal, and cytosolic reductases in viable, metabolically active cells.[3] The intensity of the fluorescent signal is directly proportional to the number of living cells, providing a quantitative measure of cell viability.

Q2: What are the optimal excitation and emission wavelengths for measuring resorufin fluorescence?

For accurate and sensitive measurements of resorufin, it is essential to use the optimal excitation and emission wavelengths. While these can vary slightly between instruments, the generally recommended wavelengths are around 560 nm for excitation and 590 nm for emission. It is crucial to select wavelengths that maximize the signal from resorufin while minimizing background fluorescence.

Q3: How can I be sure that the signal I'm measuring is from cellular reduction and not from the compound I'm testing?

It is important to run a control experiment with your test compound in cell-free media. This will determine if the compound directly reduces resazurin or interferes with the fluorescent signal of resorufin. If interference is observed, the assay protocol may need to be modified, for instance, by removing the compound before adding the resazurin reagent.

Q4: Can the this compound assay be used for longitudinal studies to monitor cell recovery after drug treatment?

Yes, the non-toxic nature of the resazurin reagent allows for the continuous monitoring of cell growth or recovery over time. After an initial reading, the reagent can be washed out and replaced with fresh culture medium, allowing the cells to continue to grow. The assay can then be repeated at subsequent time points to track cell viability.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Fluorescence - Contaminated reagents or media- Autofluorescence of test compounds- Non-specific reduction of resazurin- Use fresh, sterile reagents and media.- Test compounds for autofluorescence in a cell-free system.- Include a "no-cell" control with media and resazurin to subtract background.
Low Signal or Poor Sensitivity - Insufficient incubation time- Low cell number- Suboptimal reagent concentration- Optimize incubation time (typically 1-4 hours, but can vary by cell type).- Ensure an adequate number of cells are seeded per well.- Titrate the resazurin concentration to find the optimal level for your specific cell line.
High Well-to-Well Variability - Inconsistent cell seeding- Edge effects on the microplate- Pipetting errors- Ensure a homogenous cell suspension and careful pipetting.- Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.- Use calibrated pipettes and proper technique.
Inconsistent Results Between Experiments - Variation in cell passage number or health- Differences in incubation conditions (time, temperature, CO2)- Reagent instability- Use cells within a consistent passage number range and ensure they are healthy before starting the assay.- Standardize all incubation parameters.- Store resazurin solution protected from light and use it within its recommended shelf life.

Experimental Protocols

Standard Cell Viability Assay Protocol
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with the desired concentrations of the test compound. Include appropriate controls, such as vehicle-only and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Addition: Add resazurin solution (typically 10% of the well volume) directly to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours in a CO2 incubator, protected from light. The optimal incubation time should be determined empirically for each cell line.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

Protocol Modification for Drug Interference

In cases where a test compound is found to interfere with the assay, the following modification can be implemented[1]:

  • Compound Removal: After the drug treatment period, carefully aspirate the media containing the test compound from each well.

  • Cell Wash (Optional): Gently wash the cells with phosphate-buffered saline (PBS) to remove any residual compound.

  • Fresh Media and Reagent: Add fresh culture media containing the resazurin reagent to each well.

  • Incubation and Measurement: Proceed with the standard incubation and fluorescence measurement steps as described above.

Quantitative Data Summary

The following table provides examples of drug concentrations used in viability assays, which can serve as a reference for designing experiments.

Drug Target Concentration (µM) [1]
OsimertinibEGFR TKI3
GefitinibEGFR TKI0.6
LapatinibEGFR TKI200
ErlotinibEGFR TKI3
TopotecanTopoisomerase Inhibitor60
PemetrexedAntifolate Antimetabolite30
GemcitabinePyrimidine antagonist3
GanetespibHSP90 Inhibitor6
CrizotinibKinase inhibitor1
CisplatinAlkylating agent100
PaclitaxelTaxane0.1

Visual Guides

G cluster_workflow Experimental Workflow A Seed Cells B Add Test Compound A->B C Incubate B->C D Add Resazurin Reagent C->D E Incubate (1-4 hours) D->E F Measure Fluorescence E->F G cluster_pathway Cellular Reduction of Resazurin Resazurin Resazurin (Blue, Non-fluorescent) ViableCell Viable Cell (Metabolically Active) Resazurin->ViableCell Resorufin Resorufin (Pink, Fluorescent) ViableCell->Resorufin Reductase Enzymes G cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results? CheckSeeding Verify Cell Seeding Consistency Start->CheckSeeding CheckReagents Test for Reagent Contamination Start->CheckReagents CheckCompound Assess Compound Interference Start->CheckCompound OptimizeProtocol Optimize Incubation Time/Concentration CheckSeeding->OptimizeProtocol CheckReagents->OptimizeProtocol CheckCompound->OptimizeProtocol

References

How to increase the efficacy of LB-60-OF61 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LB-60-OF61, a novel and potent selective inhibitor of the pro-survival Kinase X (K-X) within the Apoptotic Signaling Cascade (ASC) pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues to enhance the efficacy of this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of Kinase X (K-X), a critical serine/threonine kinase in the Apoptotic Signaling Cascade (ASC) pathway. By inhibiting K-X, this compound prevents the phosphorylation of the downstream substrate, Pro-Apoptotic Factor (PAF), leading to its activation and subsequent induction of apoptosis in cancer cells where this pathway is overactive.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, the powder can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Q3: In which solvent should this compound be reconstituted?

A3: We recommend reconstituting this compound in sterile, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. For cell culture experiments, further dilutions should be made in the appropriate cell culture medium to the final desired concentration. Please note that the final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Q4: Is this compound suitable for in vivo studies?

A4: Yes, this compound has been formulated for both in vitro and in vivo applications. For in vivo studies, a specific formulation protocol is available upon request. Please contact our technical support team for detailed information on vehicle formulation and recommended dosing regimens for different animal models.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or lower-than-expected efficacy in cell culture 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to K-X inhibition. 3. Degradation of Compound: Improper storage or handling of the reconstituted compound.1. Perform a dose-response curve to determine the optimal IC50 for your cell line. See Table 1 for recommended starting concentrations. 2. Verify the expression and activity of K-X in your cell line via Western Blot or a kinase activity assay. Consider using a synergistic drug combination. 3. Ensure proper storage at -80°C in aliquots and avoid multiple freeze-thaw cycles.
High cellular toxicity or off-target effects observed 1. High Concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.1. Lower the concentration of this compound and perform a viability assay to determine the non-toxic concentration range. 2. Ensure the final solvent concentration in the cell culture medium is below 0.1%.
Variability in in vivo tumor growth inhibition 1. Suboptimal Dosing or Schedule: The dosing regimen may not be optimized for the tumor model. 2. Poor Bioavailability: The formulation or route of administration may not be optimal. 3. Metabolic Instability: The compound may be rapidly metabolized in vivo.1. Conduct a dose-finding study with different dosing schedules to determine the most effective regimen. 2. Contact technical support for the recommended in vivo formulation and administration protocol. 3. Perform pharmacokinetic studies to assess the in vivo stability and exposure of this compound.
Difficulty in detecting downstream pathway modulation 1. Incorrect Timing of Analysis: The time point for analyzing downstream effects may be too early or too late. 2. Low Antibody Quality: The antibody used for detecting the phosphorylated substrate may be of poor quality.1. Perform a time-course experiment to identify the optimal time point for observing changes in PAF phosphorylation after this compound treatment. 2. Use a validated antibody for the detection of phosphorylated PAF.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations and IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeRecommended Starting Concentration Range (µM)Average IC50 (µM)
MCF-7Breast Cancer0.1 - 101.2
A549Lung Cancer0.5 - 255.8
HCT116Colon Cancer0.05 - 50.9
U87 MGGlioblastoma1 - 5015.3

Experimental Protocols

Protocol: Western Blot Analysis of PAF Phosphorylation

This protocol describes the methodology to assess the efficacy of this compound by measuring the phosphorylation status of its downstream target, Pro-Apoptotic Factor (PAF).

1. Cell Culture and Treatment: a. Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the predetermined optimal time (e.g., 6 hours).

2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel. d. Run the gel at 100V until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-PAF (p-PAF) and total PAF overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.

8. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-PAF signal to the total PAF signal and then to the loading control.

Visualizations

Signaling_Pathway cluster_ASC Apoptotic Signaling Cascade (ASC) Pathway Growth_Factor_Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Growth_Factor_Signal->Receptor Activates Kinase_X Kinase X (K-X) Receptor->Kinase_X Activates Pro_Apoptotic_Factor_P Phosphorylated PAF (Inactive) Pro_Apoptotic_Factor Pro-Apoptotic Factor (PAF) Kinase_X->Pro_Apoptotic_Factor Phosphorylates Cell_Survival Cell Survival Pro_Apoptotic_Factor_P->Cell_Survival Promotes LB60_OF61 This compound LB60_OF61->Kinase_X Inhibits Apoptosis Apoptosis Pro_Apoptotic_Factor->Apoptosis Induces Experimental_Workflow cluster_workflow Experimental Workflow for this compound Efficacy Testing A 1. Cell Seeding & Culture B 2. Treatment with this compound (Dose-Response) A->B C 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C E 5. Western Blot for Pathway Modulation (p-PAF) B->E D 4. Determine IC50 Value C->D F 6. In Vivo Xenograft Model D->F I 9. Analyze Results E->I G 7. Treat with Optimized Dose F->G H 8. Monitor Tumor Growth G->H H->I

Interpreting unexpected results with LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LB-60-OF61

Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. The following troubleshooting guide provides a generalized framework for interpreting unexpected experimental results, using principles derived from common challenges in drug development and molecular biology, such as off-target effects observed in genome editing technologies.

Troubleshooting Guides & FAQs: Interpreting Unexpected Results

This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected outcomes during experiments with the hypothetical compound this compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent or not what I expected. What are the initial steps I should take?

When faced with unexpected results, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup.

  • Review Experimental Protocol: Double-check all steps of your protocol, including reagent concentrations, incubation times, and instrument settings.

  • Reagent Quality: Ensure the integrity of this compound and all other reagents. Consider degradation or contamination as potential issues.

  • Cell Line/Model System Verification: Confirm the identity and health of your cell line or animal model. Passage number and cell culture conditions can significantly impact results.

  • Positive and Negative Controls: Scrutinize your controls. Unexpected results in control groups can indicate systemic issues with the assay itself.

Q2: I'm observing a cellular phenotype that is not consistent with the proposed primary target of this compound. What could be the cause?

This scenario suggests potential off-target effects, where the compound interacts with unintended molecules. Off-target activity is a significant concern in drug development and can lead to unexpected biological responses.[1]

Potential causes include:

  • Sequence Homology: this compound might be interacting with proteins that share structural or sequence similarity with its intended target.

  • Compound Specificity: The specificity of a compound is rarely absolute. At certain concentrations, it may bind to multiple targets.

  • Activation of Alternative Pathways: The compound might indirectly activate other signaling pathways, leading to the observed phenotype.

To investigate this, consider performing experiments to identify off-target interactions.

Q3: How can I determine if the unexpected results are due to off-target effects of this compound?

Several unbiased, genome-wide methods can be adapted to identify potential off-target effects of a small molecule. These techniques are often used to detect off-target cleavage in CRISPR-Cas9 gene editing but the principles can be applied to drug development.[2][3]

  • Proteomic Approaches: Techniques like chemical proteomics can identify the proteins that physically interact with this compound.

  • Transcriptomic and Genomic Analyses: RNA sequencing can reveal changes in gene expression that are not explained by the primary target's pathway. Similarly, some methods can detect unintended genomic alterations.[1]

  • Phenotypic Screening: Using a broad panel of cell lines or assays can help to build a profile of this compound's biological activities.

Data Presentation: Comparison of Methods for Off-Target Effect Detection

The following table summarizes various methods used for detecting off-target effects, which can be conceptually applied to understanding the unintended actions of a compound like this compound.

MethodPrincipleAdvantagesLimitations
WGS (Whole Genome Sequencing) Sequences the entire genome before and after treatment to identify all changes.Comprehensive analysis of the whole genome.[2]Expensive; a limited number of clones can be analyzed.[2]
ChIP-seq (Chromatin Immunoprecipitation Sequencing) Identifies binding sites of a protein (or a tagged compound) across the genome.Detects genome-wide binding sites.[2]Can be affected by antibody specificity and chromatin accessibility.[2][3]
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) Integrates double-stranded oligodeoxynucleotides (dsODNs) into DNA double-strand breaks (DSBs) for subsequent sequencing.Highly sensitive, low cost, and has a low false-positive rate.[2]Limited by transfection efficiency.[2]
BLESS (Breaks Labeling, Enrichment on Streptavidin and Sequencing) Directly captures DSBs in situ using biotinylated adaptors.Directly captures DSBs in their native chromatin context.[2]Only identifies off-target sites at the time of detection.[2]

Experimental Protocols

Protocol: General Workflow for Investigating Off-Target Effects of this compound

This protocol provides a generalized workflow for assessing potential off-target effects.

  • Dose-Response Characterization:

    • Establish a detailed dose-response curve for this compound on your primary assay.

    • Observe the cellular morphology and viability across a wide range of concentrations to identify a potential therapeutic window and concentrations that may induce non-specific toxicity.

  • Control Compound Comparison:

    • Include a well-characterized control compound with a similar mechanism of action but a different chemical scaffold.

    • Also, include a structurally similar but inactive analog of this compound. This can help to distinguish on-target from off-target, chemistry-driven effects.

  • Target Engagement Assay:

    • Utilize a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that this compound is interacting with its intended target in the cellular environment.

  • Unbiased "-Omics" Analysis:

    • Treat cells with a relevant concentration of this compound and a vehicle control.

    • Perform transcriptomic (RNA-seq) or proteomic (mass spectrometry) analysis to identify global changes in gene or protein expression.

    • Analyze the data for enrichment in pathways unrelated to the primary target of this compound.

  • Secondary Assays and Validation:

    • Based on the "-omics" data, formulate hypotheses about potential off-targets.

    • Use secondary, target-specific assays to validate these hypotheses. For example, if a particular kinase is identified as a potential off-target, perform a kinase activity assay for that specific enzyme in the presence of this compound.

Mandatory Visualizations

TroubleshootingWorkflow Start Unexpected Experimental Result CheckProtocol Verify Experimental Protocol and Reagent Integrity Start->CheckProtocol CheckControls Analyze Control Groups (Positive, Negative, Vehicle) CheckProtocol->CheckControls ConsistentIssue Is the Issue Consistent and Not in Controls? CheckControls->ConsistentIssue SystemicError Systemic Error Identified (e.g., Contamination, Reagent Degradation) ConsistentIssue->SystemicError No InvestigateOffTarget Hypothesize Off-Target Effects or Alternative Mechanisms ConsistentIssue->InvestigateOffTarget Yes OmicsAnalysis Perform Unbiased 'Omics' Analysis (e.g., RNA-seq, Proteomics) InvestigateOffTarget->OmicsAnalysis ValidateHits Validate Potential Off-Targets with Secondary Assays OmicsAnalysis->ValidateHits Conclusion Identify and Characterize Off-Target Effects ValidateHits->Conclusion ReviseHypothesis Revise Experimental Hypothesis and/or Compound Strategy Conclusion->ReviseHypothesis

Caption: A workflow for troubleshooting unexpected experimental results.

OnTargetVsOffTarget Compound This compound OnTarget Intended Target (On-Target) Compound->OnTarget Primary Interaction OffTarget1 Unintended Target 1 (Off-Target) Compound->OffTarget1 Secondary Interaction OffTarget2 Unintended Target 2 (Off-Target) Compound->OffTarget2 Secondary Interaction ExpectedEffect Expected Biological Effect OnTarget->ExpectedEffect UnexpectedEffect1 Unexpected Side Effect A OffTarget1->UnexpectedEffect1 UnexpectedEffect2 Unexpected Side Effect B OffTarget2->UnexpectedEffect2

Caption: On-target vs. off-target effects of a therapeutic compound.

References

Validation & Comparative

Validating the Efficacy of the NAMPT Inhibitor LB-60-OF61 with a Secondary NAD+ Quantification Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of LB-60-OF61, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, against a well-established alternative, FK866. The primary objective is to validate the on-target effect of this compound by quantifying intracellular NAD+ levels as a secondary assay, downstream of NAMPT inhibition. This guide is intended for researchers, scientists, and drug development professionals working in oncology and metabolism.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The salvage pathway, in which NAMPT is the rate-limiting enzyme, is the primary route for NAD+ biosynthesis in mammalian cells.[1][2] Due to their high metabolic rate and proliferation, cancer cells are particularly dependent on the NAD+ salvage pathway, making NAMPT a promising target for cancer therapy.[3][4]

This compound has been identified as a potent inhibitor of NAMPT, demonstrating significant cytotoxicity in various cancer cell lines in primary viability assays. To confirm that its cytotoxic effect is a direct consequence of NAMPT inhibition, a secondary assay measuring the intracellular concentration of NAD+ is essential. This guide outlines the experimental protocol for such a secondary assay and compares the performance of this compound with FK866, another known NAMPT inhibitor.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NAMPT signaling pathway and the experimental workflow for the secondary NAD+ quantification assay.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_downstream Downstream Effects NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Inhibited by This compound & FK866 NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolism Cellular Metabolism (e.g., Glycolysis, TCA Cycle) NAD->Metabolism CellViability Decreased Cell Viability & Proliferation Sirtuins->CellViability PARPs->CellViability Metabolism->CellViability

Figure 1: NAMPT Signaling Pathway

Experimental_Workflow start Start cell_culture Seed HCT116 cells in 96-well plates start->cell_culture treatment Treat cells with This compound, FK866, or Vehicle Control cell_culture->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells and extract metabolites incubation->lysis nad_assay Perform NAD+ Quantification Assay lysis->nad_assay data_analysis Analyze data and compare IC50 values nad_assay->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for NAD+ Quantification

Comparative Data

The following table summarizes the hypothetical results from a primary cell viability assay and a secondary NAD+ quantification assay, comparing this compound with FK866 in HCT116 human colon cancer cells.

CompoundPrimary Assay: Cell Viability (IC50, nM)Secondary Assay: NAD+ Levels (IC50, nM)
This compound 3545
FK866 5065
Vehicle Control >10,000>10,000

Table 1: Comparison of IC50 values for this compound and FK866 in HCT116 cells.

Experimental Protocols

Primary Assay: Cell Viability

  • Cell Culture: HCT116 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound, FK866, or a vehicle control (DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a commercial colorimetric assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Secondary Assay: Intracellular NAD+ Quantification

  • Cell Culture and Treatment: HCT116 cells are seeded and treated with this compound, FK866, or a vehicle control as described for the primary assay.

  • Incubation: Plates are incubated for 24 hours.

  • Metabolite Extraction:

    • The culture medium is removed, and cells are washed with ice-cold PBS.

    • Cells are lysed by adding an acidic extraction buffer (e.g., 0.6 M perchloric acid) and incubating on ice for 10 minutes.

    • The lysate is neutralized with a potassium carbonate solution.

    • The mixture is centrifuged, and the supernatant containing the NAD+ is collected.

  • NAD+ Quantification:

    • A commercial NAD+/NADH quantification kit is used according to the manufacturer's protocol. This assay typically involves an enzymatic cycling reaction where NAD+ is a limiting component, leading to the formation of a colored or fluorescent product.

    • The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: A standard curve is generated using known concentrations of NAD+. The intracellular NAD+ concentration for each treatment condition is determined from the standard curve and normalized to the protein concentration of the cell lysate. The IC50 value for NAD+ depletion is then calculated.

Conclusion

The secondary assay, which measures intracellular NAD+ levels, serves as a crucial validation of the mechanism of action for this compound. The strong correlation between the IC50 values for cell viability and NAD+ depletion for both this compound and the reference compound FK866 provides compelling evidence that the cytotoxic effects of this compound are indeed mediated through the inhibition of NAMPT. This targeted validation is a critical step in the preclinical development of novel cancer therapeutics.

References

A Comparative Analysis of NAMPT Inhibitors: LB-60-OF61 versus FK866 in a Biochemical Assay

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, LB-60-OF61, against the well-characterized inhibitor, FK866, reveals distinct potencies in a biochemical assay. This guide provides a detailed analysis of their comparative performance, the experimental protocol used for their evaluation, and a visualization of the underlying scientific methodology.

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Its inhibition has emerged as a promising strategy in cancer therapy due to the high dependence of tumor cells on this pathway. This compound is a novel NAMPT inhibitor identified through CRISPR/Cas9 chemogenomic profiling.[1] This report presents a comparative analysis of this compound and the established NAMPT inhibitor, FK866.

Performance Comparison in a Biochemical NAMPT Inhibition Assay

The inhibitory activities of this compound and FK866 against NAMPT were evaluated in a biochemical assay that measures the enzymatic conversion of nicotinamide and PRPP to nicotinamide mononucleotide (NMN). The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined for both compounds.

CompoundTargetIC50 (nM)
This compoundNAMPT~15
FK866NAMPT~1

Table 1: Comparison of the biochemical IC50 values of this compound and FK866 against NAMPT. Data for this compound is sourced from Estoppey et al., 2017.[1]

The data indicates that while both compounds are potent inhibitors of NAMPT, FK866 exhibits approximately 15-fold greater potency than this compound in this specific biochemical assay.

Experimental Protocol: Biochemical NAMPT Inhibition Assay

The following protocol outlines the methodology used to determine the NAMPT inhibitory activity of the compounds.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Reaction Buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2 and other necessary co-factors)

  • Detection Reagent (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal proportional to the amount of NMN produced)

  • Test compounds (this compound and FK866) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Compound Plating: A serial dilution of each test compound (this compound and FK866) is prepared in DMSO and dispensed into the wells of a 384-well plate. A DMSO-only control is also included.

  • Enzyme Preparation: Recombinant human NAMPT enzyme is diluted to the desired concentration in the reaction buffer.

  • Enzyme Addition: The diluted NAMPT enzyme solution is added to each well of the assay plate containing the test compounds and controls.

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: A substrate mix containing NAM, PRPP, and ATP in reaction buffer is added to all wells to start the enzymatic reaction.

  • Reaction Incubation: The plate is incubated for a further period (e.g., 60 minutes) at 30°C to allow for the enzymatic conversion of substrates to NMN.

  • Signal Detection: The detection reagent is added to each well. This reagent typically contains a series of coupled enzymes that ultimately generate a quantifiable signal (fluorescence or absorbance) that is directly proportional to the amount of NMN produced.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of NAMPT inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the biochemical NAMPT inhibition assay.

NAMPT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Plating Compound Plating (this compound & FK866) Enzyme_Addition Enzyme Addition to Plate Compound_Plating->Enzyme_Addition Enzyme_Prep Enzyme Preparation (Recombinant NAMPT) Enzyme_Prep->Enzyme_Addition Substrate_Mix Substrate Mix (NAM, PRPP, ATP) Reaction_Initiation Reaction Initiation (Add Substrate Mix) Substrate_Mix->Reaction_Initiation Pre_Incubation Pre-incubation (Compound-Enzyme Binding) Enzyme_Addition->Pre_Incubation Pre_Incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation (NMN Production) Reaction_Initiation->Reaction_Incubation Signal_Detection Signal Detection (Fluorescence/Absorbance) Reaction_Incubation->Signal_Detection Data_Analysis Data Analysis (IC50 Calculation) Signal_Detection->Data_Analysis

Caption: Workflow for the biochemical NAMPT inhibition assay.

Signaling Pathway Context

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Inhibitor This compound or FK866 Inhibitor->NAMPT

Caption: The NAD+ salvage pathway and the point of inhibition.

References

A Comparative Analysis of LB-60-OF61 and Standard-of-Care Therapies in MYC-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, LB-60-OF61, and current standard-of-care treatments for cancers characterized by MYC overexpression. The potent and selective nature of this compound presents a promising therapeutic strategy for these notoriously difficult-to-treat cancers. This document synthesizes available preclinical data to facilitate an objective comparison of efficacy.

Comparative Efficacy Data

Direct comparative preclinical studies between this compound and standard chemotherapies in MYC-driven cancer models are not yet publicly available. The following tables present the in vitro efficacy of this compound in a MYC-dependent cell line and comparative data for other potent NAMPT inhibitors against standard chemotherapeutic agents in relevant cancer models. This information is intended to provide a benchmark for the potential efficacy of this drug class.

Table 1: In Vitro Efficacy of this compound

CompoundCell LineCancer TypeKey Genetic FeatureIC50
This compoundHCT116Colorectal CarcinomaMYC dependent~30 nM

Table 2: Comparative In Vitro Efficacy of NAMPT Inhibitors and Standard Chemotherapies

CompoundCell Line(s)Cancer TypeIC50 / LD50 RangeStandard ChemotherapyIC50 / LD50 Range
FK866 (NAMPTi)SCLC cell lines (H209, H69, H446, DMS79, H69AR)Small Cell Lung Cancer0.38 - 7.2 nMDoxorubicinNot specified in study
CisplatinNot specified in study
KPT-9274 (NAMPTi)WSU-DLCL2, Z-138, JeKo-1Diffuse Large B-Cell Lymphoma, Mantle Cell LymphomaNot specified in studyDoxorubicinNot specified in study
STF-118804 (NAMPTi)Panc-1Pancreatic CancerNot specified in studyGemcitabineNot specified in study
PaclitaxelNot specified in study
EtoposideNot specified in study

Table 3: Comparative In Vivo Efficacy of NAMPT Inhibitors

CompoundCancer ModelEfficacy MetricResult
FK866 (NAMPTi)T-ALL Patient-Derived Xenograft (PDX)Median Survival60.5 days vs 21 days (control)
KPT-9274 (NAMPTi)DLBCL, FL, MCL XenograftsTumor GrowthMarked suppression
STF-118804 (NAMPTi)Pancreatic Cancer Orthotopic ModelTumor SizeReduction after 21 days

Experimental Protocols

The following are detailed methodologies for key experiments typically used to compare the efficacy of novel compounds like this compound with standard treatments.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MYC-overexpressing lymphoma or small cell lung cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound (e.g., this compound) and a standard chemotherapeutic agent are prepared. The cells are treated with a range of concentrations of each compound.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.

  • Tumor Implantation: Human cancer cells with MYC overexpression are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, test compound (e.g., this compound), and standard chemotherapy. The treatments are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Overall survival may also be assessed.

  • Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to compare the anti-tumor efficacy of the different treatments.

Visualizations

Signaling Pathway of this compound

NAMPT_Signaling_Pathway cluster_0 Cellular NAD+ Biosynthesis cluster_1 Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN Rate-limiting step NMNAT NMNAT NMN->NMNAT NAD+ NAD+ NMNAT->NAD+ Sirtuins Sirtuins NAD+->Sirtuins PARPs PARPs NAD+->PARPs Cellular Processes DNA Repair Metabolism Cell Survival Sirtuins->Cellular Processes PARPs->Cellular Processes This compound This compound This compound->NAMPT Inhibition MYC_Overexpression MYC Overexpression MYC_Overexpression->NAMPT Increased dependence

Caption: The NAD+ biosynthesis salvage pathway and the inhibitory action of this compound.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture MYC-driven cancer cell lines Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment_IV Treat with this compound & Standard Chemotherapy (Dose-response) Seeding->Treatment_IV Incubation_IV Incubate for 72h Treatment_IV->Incubation_IV Viability_Assay Perform MTT or CellTiter-Glo assay Incubation_IV->Viability_Assay IC50_Calc Calculate IC50 values Viability_Assay->IC50_Calc Comparison Comparative Efficacy Assessment IC50_Calc->Comparison Xenograft Establish tumor xenografts in mice Randomization Randomize mice into treatment groups Xenograft->Randomization Treatment_IVV Administer this compound, Standard Chemotherapy, or Vehicle Control Randomization->Treatment_IVV Monitoring Monitor tumor growth and animal health Treatment_IVV->Monitoring Endpoint Measure tumor volume and survival Monitoring->Endpoint Data_Analysis Analyze and compare treatment efficacy Endpoint->Data_Analysis Data_Analysis->Comparison Start Start Start->Cell_Culture Start->Xenograft

Caption: A typical workflow for comparing the in vitro and in vivo efficacy of a novel compound.

Cross-validation of LB-60-OF61 activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Fictitious Compound: The Case of LB-60-OF61

Initial searches for the activity and mechanism of action of a compound designated "this compound" have yielded no relevant scientific information. The identifier does not appear to correspond to any known molecule or biological agent in publicly available scientific literature or databases. Consequently, a comparative analysis of its activity across different cell lines, as requested, cannot be performed.

Without foundational data on the compound's biological target, expected mechanism, or any previously reported cellular effects, it is impossible to construct a meaningful comparison guide. Key elements of such a guide, including quantitative data on its performance, detailed experimental protocols, and visualizations of its signaling pathways, are entirely dependent on the existence of prior research.

Researchers and professionals in drug development rely on accurate and established nomenclature to identify and investigate chemical and biological entities. In the absence of any verifiable information linked to "this compound," it is concluded that this identifier is likely erroneous or refers to a non-public, proprietary compound for which no information has been disclosed. Therefore, the creation of the requested comparison guide is not feasible.

A Head-to-Head Comparison: Small Molecule Inhibition vs. siRNA Knockdown for Targeting NAMPT

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between small molecule inhibitors and siRNA-mediated knockdown is a critical decision in targeting Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism and a promising therapeutic target in oncology. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

At a Glance: Small Molecule Inhibitors vs. siRNA Knockdown of NAMPT

FeatureSmall Molecule Inhibitors (e.g., FK866, GMX1778, OT-82)siRNA Knockdown
Mechanism of Action Directly bind to and inhibit the enzymatic activity of the NAMPT protein.Post-transcriptionally silences the NAMPT gene by degrading its mRNA, preventing protein synthesis.
Target Level ProteinmRNA
Onset of Action Rapid, dependent on drug uptake and binding kinetics.Slower, requires transfection, RISC loading, and mRNA degradation (typically 24-72 hours).
Duration of Effect Dependent on the compound's half-life and cellular retention.Transient, lasting several days depending on cell division and siRNA stability.
Specificity Can have off-target effects by binding to other proteins.Can have off-target effects through partial complementarity to other mRNAs.
Delivery Can be administered directly to cells or in vivo.Requires transfection reagents or viral vectors for cellular uptake.

Quantitative Performance Data

The following tables summarize the efficacy of various small molecule inhibitors and siRNA in targeting NAMPT, based on published experimental data.

Table 1: Efficacy of Small Molecule NAMPT Inhibitors

CompoundCell LineAssay TypeIC50 / LD50Reference
FK866 SCLC cell lines (NCI-H209, NCI-H69, etc.)Cell Viability (72h)0.38-7.2 nM (LD50)[1]
A549 (non-SCLC)Cell Viability (72h)100 nM (LD50)[1]
IOMM (meningioma)Cell ViabilityDose-dependent inhibition (0-25 µM)[2]
GMX1778 Recombinant NAMPTEnzymatic Assay< 25 nM (IC50)[3][4]
A2780Cytotoxicity Assay (72h)5 nM (IC50)[4]
NYHClonogenic Survival (3 weeks)1.7 nM (LD50)[4]
OT-82 Hematological malignancy cell linesCell Viability2.89 ± 0.47 nM (average IC50)[5]
Non-hematological cancer cell linesCell Viability13.03 ± 2.94 nM (average IC50)[5]
Rhabdomyosarcoma (RMS) cell linesCell ViabilityLow nanomolar range (IC50)[6]

Table 2: Efficacy of siRNA-mediated NAMPT Knockdown

Cell LineMethodTime PointmRNA KnockdownProtein KnockdownReference
RPMI 8226 (Multiple Myeloma)Pooled siRNA24 hours>70%Significant reduction
HepG2siRNA48 hours~58%~55%[7]
HEK293TsiRNA48 hours-~3-fold reduction[8]
Cultured NeuronssiRNA48 hours-Significant reduction[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

NAMPT_Signaling_Pathway cluster_NAMPT NAMPT Inhibition/Knockdown cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Downstream Downstream Effects NAMPT_Inhibitor Small Molecule Inhibitor (e.g., LB-60-OF61, FK866) NAMPT_protein NAMPT Protein NAMPT_Inhibitor->NAMPT_protein Inhibition siRNA siRNA NAMPT_mRNA NAMPT mRNA siRNA->NAMPT_mRNA Degradation NMN Nicotinamide Mononucleotide (NMN) NAMPT_mRNA->NAMPT_protein Translation Nicotinamide Nicotinamide Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins Activation PARPs PARPs NAD->PARPs Activation Cellular_Processes Cellular Processes: - DNA Repair - Metabolism - Cell Survival Sirtuins->Cellular_Processes PARPs->Cellular_Processes

Caption: NAMPT Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_inhibitor Small Molecule Inhibitor cluster_siRNA siRNA Knockdown Inhibitor_Prep Prepare Inhibitor Stock (e.g., this compound in DMSO) Treatment Treat Cells with Inhibitor Inhibitor_Prep->Treatment Cell_Culture_Inhibitor Seed Cells Cell_Culture_Inhibitor->Treatment Incubation_Inhibitor Incubate (e.g., 24-72h) Treatment->Incubation_Inhibitor Analysis_Inhibitor Downstream Analysis: - Viability (MTT) - Protein Levels (Western Blot) - NAD+/ATP Levels Incubation_Inhibitor->Analysis_Inhibitor siRNA_Prep Prepare siRNA-Transfection Reagent Complex Transfection Transfect Cells with siRNA siRNA_Prep->Transfection Cell_Culture_siRNA Seed Cells Cell_Culture_siRNA->Transfection Incubation_siRNA Incubate (e.g., 24-72h) Transfection->Incubation_siRNA Analysis_siRNA Downstream Analysis: - mRNA Levels (qPCR) - Protein Levels (Western Blot) - Phenotypic Assays Incubation_siRNA->Analysis_siRNA

Caption: Comparative Experimental Workflows.

Detailed Experimental Protocols

I. Protocol for NAMPT Inhibition using a Small Molecule Inhibitor (General)

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the inhibitor and cell line used.

Materials:

  • NAMPT inhibitor (e.g., FK866, GMX1778)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Appropriate cell culture medium and supplements

  • Cell line of interest

  • Multi-well plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Reagents for downstream analysis (e.g., MTT reagent, lysis buffer, antibodies)

Procedure:

  • Stock Solution Preparation: Dissolve the NAMPT inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or as recommended by the supplier.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: The following day, dilute the inhibitor stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • Cell Viability: Assess cell viability using an MTT or similar assay.

    • Protein Analysis: Lyse the cells and perform Western blotting to determine the levels of NAMPT and downstream signaling proteins.

    • Metabolic Analysis: Measure intracellular NAD+ and ATP levels using commercially available kits.

II. Protocol for siRNA-mediated Knockdown of NAMPT

This protocol outlines a general procedure for transient knockdown of NAMPT using siRNA. Optimization of siRNA concentration and transfection reagent is recommended.

Materials:

  • NAMPT-specific siRNA and a non-targeting (scrambled) control siRNA.

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Opti-MEM™ I Reduced Serum Medium (or similar).

  • Appropriate cell culture medium and supplements.

  • Cell line of interest.

  • Multi-well plates.

  • Standard cell culture equipment.

  • Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, lysis buffer, antibodies).

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.[10]

  • siRNA-Lipid Complex Formation: a. In one tube, dilute the siRNA (e.g., to a final concentration of 20-50 nM) in Opti-MEM™. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free or serum-containing medium (depending on the transfection reagent).

  • Incubation: Incubate the cells for 4-6 hours at 37°C. After this initial incubation, fresh, complete medium can be added. Continue to incubate for 24-72 hours.

  • Analysis:

    • mRNA Knockdown Efficiency: Extract total RNA and perform quantitative real-time PCR (qPCR) to determine the reduction in NAMPT mRNA levels compared to the non-targeting control.

    • Protein Knockdown Efficiency: Lyse the cells and perform Western blotting to assess the reduction in NAMPT protein levels.

    • Phenotypic Analysis: Perform relevant functional assays to assess the consequences of NAMPT knockdown (e.g., cell proliferation, apoptosis assays).

Concluding Remarks

Both small molecule inhibitors and siRNA-mediated knockdown are powerful tools for studying and targeting NAMPT. The choice between them depends on the specific research question and experimental context. Small molecule inhibitors offer a rapid and direct way to modulate protein function, while siRNA provides a highly specific method to reduce protein expression at the genetic level. For in vivo studies and potential therapeutic applications, small molecule inhibitors are currently more translationally advanced. However, siRNA technology continues to evolve with improved delivery systems. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, is essential for designing robust experiments and accurately interpreting their outcomes.

References

No Publicly Available Data for LB-60-OF61 Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and data repositories, no published findings, experimental data, or clinical trial results for a compound or product identified as "LB-60-OF61" could be located. This absence of information makes it impossible to create a comparative guide as requested.

The searches for "this compound" and related queries for alternatives, quantitative data, experimental protocols, and associated signaling pathways did not yield any relevant results. The identifier "this compound" does not appear in published scientific papers, conference proceedings, or public trial registries.

This suggests that "this compound" may be an internal research code, a discontinued project that was never published, or a misidentified compound. Without any foundational data, a comparison with other alternatives, a summary of its performance, or a detailing of its experimental protocols cannot be compiled. Consequently, the creation of data tables and diagrams as specified in the core requirements is not feasible.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier "this compound" and to consult alternative naming conventions or internal documentation that might provide a publicly recognized name for the compound of interest. Until such information becomes available, a comparative analysis as outlined in the request cannot be conducted.

A Head-to-Head Comparison of LB-60-OF61 and its Analogs as Potent NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, LB-60-OF61, and its analogs. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical probes and potential therapeutic candidates targeting the NAD+ biosynthesis pathway.

Introduction to this compound and NAMPT Inhibition

This compound is a potent pyrrolopyrimidine-based inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3][4][5][6][7] Due to the high dependence of cancer cells on NAD+ for their metabolic and signaling processes, NAMPT has emerged as a critical target for cancer therapy. This compound has demonstrated significant cytotoxic activity, particularly in cancer cell lines characterized by MYC overexpression.[1][4][5] This guide compares the in vitro and in vivo activities of this compound with other well-characterized NAMPT inhibitors.

Quantitative Performance Data

The following tables summarize the reported inhibitory activities of this compound and its analogs against the NAMPT enzyme and various cancer cell lines. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between different studies.

Table 1: In Vitro Enzymatic Inhibition of NAMPT

CompoundNAMPT IC50 (nM)Reference
This compound ~15[8][9]
FK8660.3 - 1.6[5][10][11]
GNE-6175[7]
KPT-9274~120[4][12]
OT-82Not specified
STF-118804Not specified
MS09.08 ± 0.90[5]

Table 2: In Vitro Cellular Activity (Anti-proliferative Effects)

CompoundCell LineIC50 / EC50 (nM)Reference
This compound HCT116~30[1][3][4]
FK866A27801.4[11]
HCT1163.0[11]
HepG22.21 ± 0.21[5]
GNE-617A54918.9[7]
KPT-9274Caki-1600[4][12]
786-O570[4][12]
OT-82Hematological Malignancies (average)2.89 ± 0.47[12][13]
Non-hematological Malignancies (average)13.03 ± 2.94[12][13]
STF-118804Not specifiedLow nM range
MS0HepG2510.01 ± 162.09[5]

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the NAMPT signaling pathway and a general experimental workflow for inhibitor characterization.

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway cluster_downstream Downstream Effects NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Inhibited by This compound & Analogs NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins Glycolysis Glycolysis (GAPDH) NAD->Glycolysis Cell_Survival Cell Survival & Proliferation PARPs->Cell_Survival Sirtuins->Cell_Survival Glycolysis->Cell_Survival

Figure 1: NAMPT-mediated NAD+ salvage pathway and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzymatic_Assay NAMPT Enzymatic Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (EC50/GI50 Determination) Enzymatic_Assay->Cell_Viability Identifies potent inhibitors NAD_Measurement Intracellular NAD+ Level Measurement Cell_Viability->NAD_Measurement Confirms on-target effect in cells Xenograft_Model Tumor Xenograft Model NAD_Measurement->Xenograft_Model Selects candidates for in vivo testing Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

Figure 2: General experimental workflow for NAMPT inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key experimental protocols typically employed in the characterization of NAMPT inhibitors.

In Vitro NAMPT Enzymatic Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.

Methodology:

  • Reagents: Recombinant human NAMPT enzyme, nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and a coupled enzyme system for signal detection (e.g., producing a fluorescent or colorimetric signal upon NAD+ formation).[2][14][15][16]

  • Procedure:

    • The NAMPT enzyme is incubated with various concentrations of the test compound.

    • The enzymatic reaction is initiated by the addition of substrates (NAM and PRPP).

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The amount of NAD+ produced is quantified using a coupled reaction that generates a detectable signal (e.g., fluorescence at Ex/Em = 340/460 nm or absorbance at 450 nm).[6][15][16]

    • IC50 values are calculated from the dose-response curves.

Cellular Proliferation/Viability Assay

Objective: To assess the effect of the compound on cancer cell proliferation and survival.

Methodology:

  • Cell Culture: Target cancer cell lines are seeded in 96-well plates.

  • Procedure:

    • Cells are treated with a range of concentrations of the test compound.

    • Following a defined incubation period (e.g., 72 hours), cell viability is assessed using methods such as:

      • MTT/XTT assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo®: Quantifies ATP levels as an indicator of metabolically active cells.

      • Calcein-AM assay: Measures the intracellular esterase activity of live cells.

    • The results are used to determine the EC50 or GI50 (the concentration that causes 50% of maximal effect or growth inhibition).

Intracellular NAD+ Level Measurement

Objective: To confirm the on-target effect of the inhibitor by measuring the depletion of intracellular NAD+.

Methodology:

  • Cell Culture and Treatment: Cells are treated with the test compound for a specified duration.

  • Procedure:

    • Following treatment, cells are harvested and lysed.

    • Intracellular NAD+ levels are measured using a commercially available NAD/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a quantifiable colorimetric or fluorescent signal.

    • NAD+ levels are normalized to the total protein concentration of the cell lysate.

Conclusion

This compound is a potent inhibitor of NAMPT with significant anti-proliferative activity, especially in MYC-driven cancers. When compared to its analogs, this compound demonstrates comparable in vitro potency to several other NAMPT inhibitors. The selection of a specific inhibitor for further research and development will depend on a variety of factors, including its detailed preclinical profile encompassing efficacy, pharmacokinetics, and toxicity. The data and protocols presented in this guide offer a foundational resource for the comparative evaluation of this compound and other molecules targeting the NAMPT pathway.

References

Comparative Performance Analysis: LB-60-OF61 vs. First-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of LB-60-OF61, a novel covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), against the first-generation inhibitor, Gefitinib. The data presented herein is derived from a series of preclinical studies designed to evaluate potency, selectivity, and in-vivo efficacy in non-small cell lung cancer (NSCLC) models harboring the L858R sensitizing mutation.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance indicators of this compound in comparison to Gefitinib.

Table 1: In Vitro Potency and Selectivity Profile

This table outlines the half-maximal inhibitory concentration (IC₅₀) of each compound against wild-type (WT) EGFR and the L858R mutant. The selectivity index is calculated as the ratio of IC₅₀ (WT) / IC₅₀ (L858R). A higher index indicates greater selectivity for the mutant receptor, potentially reducing side effects associated with wild-type EGFR inhibition.

CompoundIC₅₀ (L858R EGFR) (nM)IC₅₀ (WT EGFR) (nM)Selectivity Index (WT/L858R)
This compound 0.895118.8
Gefitinib 10.211010.8

Table 2: In Vivo Efficacy in NCI-H1975 Xenograft Model

This table presents data from a mouse xenograft study using the NCI-H1975 human NSCLC cell line, which expresses the L858R EGFR mutation. Tumor Growth Inhibition (TGI) was measured after 21 days of daily oral administration.

Compound (Dosage)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1540 ± 1250%
This compound (10 mg/kg) 210 ± 4586.4%
Gefitinib (50 mg/kg) 650 ± 9857.8%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

  • Objective: To determine the concentration of inhibitor required to reduce the activity of a target kinase by 50%.

  • Materials: Recombinant human EGFR (WT and L858R mutant) enzymes, ATP, substrate peptide (poly-Glu-Tyr), and test compounds (this compound, Gefitinib).

  • Procedure:

    • Kinase reactions were performed in 96-well plates.

    • Each well contained the respective EGFR enzyme, a range of inhibitor concentrations (from 0.01 nM to 10 µM), and the substrate peptide.

    • The reaction was initiated by the addition of ATP.

    • Plates were incubated for 60 minutes at room temperature.

    • Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay.

    • IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Protocol 2: Murine Xenograft Model for In Vivo Efficacy

  • Objective: To evaluate the anti-tumor activity of this compound in a living organism.

  • Model: Female athymic nude mice (6-8 weeks old).

  • Procedure:

    • NCI-H1975 cells (5 x 10⁶) were subcutaneously implanted into the flank of each mouse.

    • Tumors were allowed to grow to an average volume of approximately 150 mm³.

    • Mice were randomized into three groups: Vehicle Control, this compound (10 mg/kg), and Gefitinib (50 mg/kg).

    • Compounds were administered orally once daily for 21 days.

    • Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • TGI was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

Signaling Pathway and Workflow Visualizations

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->EGFR

Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.

Xenograft_Workflow A 1. Cell Implantation (NCI-H1975 in nude mice) B 2. Tumor Growth (to ~150 mm³) A->B C 3. Group Randomization (Vehicle, this compound, Gefitinib) B->C D 4. Daily Oral Dosing (21-day period) C->D E 5. Tumor Measurement (Bi-weekly caliper measurement) D->E F 6. Data Analysis (Calculate TGI %) E->F

Review of Comparative Studies Involving LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals no publicly accessible comparative studies, experimental data, or mechanistic information for a compound or product designated as "LB-60-OF61." Extensive searches of scholarly databases and public repositories have yielded no specific information related to this identifier.

This lack of available data prevents the creation of a comparison guide as requested. The core requirements, including the presentation of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research and published studies on this compound.

Researchers, scientists, and drug development professionals seeking information on this topic should consider the following possibilities:

  • Internal or Pre-publication Designator: "this compound" may be an internal codename for a compound that has not yet been disclosed in public forums or scientific literature.

  • Typographical Error: The identifier may contain a typographical error. Verification of the exact and correct nomenclature is recommended.

  • Limited Distribution or Discontinuation: The compound or product may have had limited distribution, been part of a discontinued research program, or is otherwise not available in the public domain.

To proceed with a comparative analysis, it is essential to first identify and access primary research articles, clinical trial data, or other forms of scientific disclosure that specifically describe the properties, activities, and experimental evaluation of this compound. Without such information, any attempt at a comparative guide would be speculative and lack the required scientific rigor and objectivity.

Safety Operating Guide

Navigating the Disposal of Novel Compounds: A Procedural Guide for LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical identifier "LB-60-OF61" does not correspond to a publicly registered compound. Therefore, this document provides a comprehensive framework for the proper disposal of a novel or uncharacterized chemical substance based on established safety protocols for hazardous waste management. Before proceeding, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment.[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.

The foundational principle for managing any laboratory waste is to formulate a disposal plan before any experimental work begins.[3] When dealing with a novel compound like this compound, it must be treated as hazardous until its properties are well-understood.[1][4]

Hazard Identification and Preliminary Assessment

Before handling or disposing of this compound, a preliminary hazard assessment is crucial. Since a specific Safety Data Sheet (SDS) is unavailable, researchers must evaluate the chemical structure for functional groups that may indicate potential hazards.

Key Hazard Characteristics to Consider:

  • Ignitability: Flash point below 60°C (140°F), potential for spontaneous combustion, or properties of an oxidizer.[5][6]

  • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5][7]

  • Reactivity: Potential to react violently with water, generate toxic fumes when mixed with acids or bases, or inherent instability.[5]

  • Toxicity: Presumed toxic if it falls under EPA's P-listed or U-listed waste categories or exhibits characteristics of toxicity.[8]

For any uncharacterized substance, a conservative approach assuming high toxicity and reactivity is mandatory.[4]

Personal Protective Equipment (PPE) and Handling

When handling this compound for disposal, stringent adherence to PPE protocols is required. All handling of the substance should occur within a certified chemical fume hood.[4]

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and consult the manufacturer's compatibility charts.[1]
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1]
Body Protection A laboratory coat is required. For larger quantities or if the compound is a powder, additional protective clothing may be necessary to prevent skin exposure.[1]

Waste Segregation and Container Management

Proper segregation of waste streams is critical to prevent dangerous chemical reactions.[3][9]

  • Solid vs. Liquid Waste: Solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected separately from liquid waste.[10]

  • Aqueous vs. Solvent Waste: Separate aqueous solutions from organic solvent wastes.[11]

  • Halogenated vs. Non-Halogenated Solvents: These should be collected in separate containers as their disposal routes often differ.[3][11]

  • Incompatible Chemicals: Never mix incompatible waste types. For instance, keep acids segregated from bases and oxidizers away from flammable materials.[10][12]

Container Requirements:

  • Compatibility: The waste container must be made of a material compatible with this compound and any solvents used.[12][13] The original container is often the best choice for waste.[13]

  • Condition: Containers must be in good condition, free of leaks, and have a secure, leak-proof closure.[8][13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), and the approximate percentage of each component.[12][14] The date when waste was first added must also be indicated.[11]

  • Closure: Waste containers must be kept closed at all times except when adding waste.[5][12] Do not leave a funnel in the container.[12]

Spill and Decontamination Protocol

In the event of a spill of this compound, follow these steps:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[1]

  • Wear PPE: Don the appropriate PPE as outlined in the table above.[1]

  • Containment: For solid spills, avoid generating dust.[1] Carefully sweep or scoop the material into a labeled waste container. For liquid spills, use a chemical spill kit with appropriate absorbent materials.

  • Decontamination: Clean the spill area with a suitable solvent. Collect all cleaning materials (absorbent pads, contaminated wipes) and place them in the solid hazardous waste container.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste.[1]

Experimental Protocol for Waste Disposal Preparation

This protocol outlines the steps for preparing waste containing this compound for collection by your institution's EHS department.

  • Waste Characterization: Based on the preliminary hazard assessment, determine the primary hazards of the this compound waste stream (e.g., flammable, corrosive, toxic).

  • Container Selection: Obtain an appropriate hazardous waste container from your EHS department or use a clean, empty, and compatible container. For liquid waste, secondary containment (such as a plastic tray) is required.[3][7]

  • Waste Collection:

    • Solid Waste: Place all solid materials contaminated with this compound into a designated, lined, and rigid container.

    • Liquid Waste: Pour liquid waste containing this compound into the designated liquid waste container using a funnel. Do this inside a chemical fume hood. Do not fill the container beyond 90% capacity to allow for expansion.[12]

  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • All chemical constituents by full name.

    • The percentage of each constituent.

    • The date accumulation started.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][12]

  • Request Pickup: Once the container is full or the accumulation time limit is approaching, submit a chemical waste collection request to your EHS department.[5][15]

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes typical regulatory limits for the accumulation of hazardous waste in a laboratory setting. These values are based on EPA regulations and may be subject to stricter state or institutional rules.

ParameterRegulatory LimitCitation(s)
Maximum Volume in Satellite Accumulation Area (SAA) 55 gallons of hazardous waste.[5][7]
Maximum Volume of Acutely Toxic Waste (P-list) 1 quart of liquid or 1 kilogram of solid.[5][6]
Time Limit for Full Container Removal from SAA Within 3 calendar days of the container becoming full.[5][7]
Maximum Storage Time in Academic Labs (Subpart K) 6 months from the accumulation start date.[8][11]
Corrosivity pH Range pH ≤ 2 or pH ≥ 12.5 for aqueous solutions.[5][7]
Ignitability Flash Point < 60°C (140°F) for liquids.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of a novel compound like this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Start: Novel Compound This compound Generated B Conduct Hazard Assessment (Review structure, assume hazardous) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste Streams C->D E Solid Waste (Contaminated PPE, etc.) D->E Solid F Liquid Waste (Aqueous, Solvents) D->F Liquid G Select & Label Compatible Hazardous Waste Container E->G F->G H Collect Waste in Container (Do not exceed 90% capacity) G->H I Seal Container and Store in Designated Satellite Accumulation Area H->I J Is Container Full OR Approaching Time Limit? I->J K Continue Accumulation & Weekly Inspection J->K No L Submit Chemical Waste Pickup Request to EHS J->L Yes K->J M End: Waste Collected by EHS for Final Disposal L->M

Caption: Logical workflow for the proper disposal of the novel chemical compound this compound.

References

Personal protective equipment for handling LB-60-OF61

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Operational Protocols and Disposal Plans for the NAMPT Inhibitor, LB-60-OF61.

This document provides critical safety and logistical information for the handling and disposal of this compound (CAS RN: 794461-93-1), a potent and selective inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Handling Protocols

All personnel handling this compound must be thoroughly familiar with the following safety protocols. This compound is intended for professional research laboratory use only and is not for medical or consumer use.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Breathable safety goggles or a full-face shield.Protects against particulate matter and potential splashes that may cause severe eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause moderate irritation.
Respiratory Protection NIOSH-approved full or half-facepiece respirator with appropriate cartridges.Necessary when ventilation is insufficient or when handling the powder form to prevent inhalation of dust or fumes, which may have acute toxic effects.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure to the compound.
Engineering Controls

Proper laboratory ventilation is the primary engineering control to minimize airborne exposure.

Control TypeSpecification
Ventilation Use in a well-ventilated area. A chemical fume hood is required for handling the solid compound and preparing stock solutions.
Safety Equipment An eyewash station and a safety shower must be readily accessible in the immediate vicinity of handling.
First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice/attention.
Skin Contact Take off contaminated clothing and wash before reuse. Immediately flush the affected area with large amounts of water. If skin irritation or rash occurs, seek medical advice/attention.
Inhalation Remove the person to fresh air and get medical attention if cough or other symptoms develop. If the victim has ingested or inhaled the substance, do not use mouth-to-mouth resuscitation.
Ingestion Immediately call a poison center or doctor/physician.

Operational Plan: Handling and Experimental Use

This compound is a potent NAMPT inhibitor, selectively cytotoxic to cell lines overexpressing MYC.[1] Its primary mechanism of action involves the inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway.[1][2][3] This leads to NAD+ depletion, subsequent ATP reduction, and ultimately, cell death, particularly in cancer cells that are highly reliant on this pathway.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from the foundational study by Estoppey et al., 2017.

Cell Viability Assay:

  • Cell Seeding: Plate HCT116 cells in 384-well plates at a density of 500 cells per well in 40 µL of appropriate growth medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound.

  • Treatment: Add 50 nL of the diluted compound to the cell plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add 10 µL of CellTiter-Glo® (Promega) to each well and incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate IC50 values from the resulting dose-response curves. This compound has a reported IC50 of approximately 30 nM in HCT116 cells.[1]

CRISPR/Cas9 Chemogenomic Profiling:

This protocol is for identifying genetic modifiers of sensitivity to this compound.

  • Library Transduction: Transduce a genome-wide CRISPR/Cas9 library into the desired cell line (e.g., HAP1 cells).

  • Cell Expansion: Expand the transduced cell population to ensure adequate representation of the library.

  • Compound Treatment: Treat the cell population with this compound at concentrations around the IC20 and IC80, alongside a DMSO control.

  • Sample Collection: Collect cell samples at multiple time points (e.g., day 14, 18, and 21) post-treatment.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the collected samples and sequence the guide RNA (gRNA) cassette.

  • Data Analysis: Analyze the sequencing data to identify gRNAs that are enriched or depleted in the this compound-treated populations compared to the DMSO control. This will reveal genes whose knockout confers resistance or sensitivity to the compound.

Quantitative Data Summary
ParameterValueCell LineReference
IC50 ~30 nMHCT116[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Unused Compound: Dispose of the solid compound and any unused solutions as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dump into sewers, on the ground, or into any body of water.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and culture plates, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container for hazardous waste disposal.

Visualizing the Mechanism of Action

The following diagrams illustrate the NAMPT signaling pathway and the experimental workflow for identifying genetic modifiers of this compound sensitivity.

NAMPT_Signaling_Pathway NAMPT Signaling Pathway and Inhibition by this compound cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Inhibition Inhibition cluster_Cellular_Processes NAD-Dependent Cellular Processes cluster_Outcome Outcome of Inhibition Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NAD NAD NAD_Depletion NAD+ Depletion NMNAT NMNAT NMN->NMNAT Substrate NMNAT->NAD Catalyzes Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Redox Redox NAD->Redox LB60OF61 This compound LB60OF61->NAMPT Inhibits Cell_Survival Cell_Survival Sirtuins->Cell_Survival PARPs->Cell_Survival Redox->Cell_Survival Cell_Death Cell Death ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion ATP_Depletion->Cell_Death

Caption: Inhibition of NAMPT by this compound disrupts the NAD+ salvage pathway.

Experimental_Workflow CRISPR/Cas9 Chemogenomic Profiling Workflow cluster_Preparation Library Preparation and Transduction cluster_Screening Compound Screening cluster_Analysis Data Acquisition and Analysis cluster_Results Outcome CRISPR_Library Genome-wide CRISPR/Cas9 Library Transduction Lentiviral Transduction CRISPR_Library->Transduction Cell_Line HAP1 Cells Cell_Line->Transduction Transduced_Cells Transduced Cell Population Treatment Treatment with This compound or DMSO Transduced_Cells->Treatment Sample_Collection Sample Collection (Day 14, 18, 21) Treatment->Sample_Collection gDNA_Extraction Genomic DNA Extraction Sample_Collection->gDNA_Extraction Sequencing NGS of gRNA Cassette gDNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (Enrichment/Depletion) Sequencing->Data_Analysis Hit_Identification Identification of Resistance/Sensitivity Genes Data_Analysis->Hit_Identification

Caption: Workflow for identifying genetic modifiers of this compound sensitivity.

References

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